molecular formula C22H15BrN2 B1269890 2-(4-Bromophenyl)-4,6-diphenylpyrimidine CAS No. 457613-56-8

2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Cat. No.: B1269890
CAS No.: 457613-56-8
M. Wt: 387.3 g/mol
InChI Key: QLYUAISAKGDXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-4,6-diphenylpyrimidine (CAS 457613-56-8) is a high-purity organic compound supplied as a white to light yellow powder with a melting point of 233-238 °C . This chemical serves as a versatile advanced intermediate in cutting-edge materials science and medicinal chemistry research. In organic light-emitting diode (OLED) research, this diphenylpyrimidine derivative is a critical building block for developing deep-blue thermally activated delayed fluorescence (TADF) emitters . Its molecular structure enables the creation of emitters with Commission Internationale de l'Eclairage (CIE) coordinates as low as (0.154, 0.054), approaching the stringent European Broadcasting Union (EBU) blue standard . Researchers utilize the bromophenyl moiety for further functionalization through cross-coupling reactions to construct sophisticated molecular architectures for next-generation display technologies . For coatings science, this compound acts as an efficient photoinitiator in UV-curable formulations . It facilitates rapid radical polymerization, resulting in coatings with enhanced properties including superior hardness, scratch resistance, and chemical durability while enabling faster curing cycles and reduced volatile organic compound (VOC) emissions . In neurodegenerative disease research, the 4,6-diphenylpyrimidine scaffold demonstrates significant potential as a dual-target inhibitor for Alzheimer's disease therapeutics . Derivatives have shown potent, nanomolar-range inhibition of both monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE) enzymes, along with neuroprotective properties against oxidative stress-induced toxicity in human neuroblastoma cell lines . Additionally, pyrimidine-based structures are investigated as selective dopamine receptor agonists, showing promise for treating cognitive impairments associated with Parkinson's disease and other neurological disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYUAISAKGDXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457613-56-8
Record name 2-(4-Bromophenyl)-4,6-diphenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,6-diphenylpyrimidine and Its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 2-(4-bromophenyl)-4,6-diphenylpyrimidine and its well-characterized isomer, 4-(4-bromophenyl)-2,6-diphenylpyrimidine. Due to the greater availability of detailed experimental data for the 4-substituted isomer (CAS 58536-46-2), this document will focus primarily on this compound as a representative of this molecular scaffold.

Core Chemical and Physical Properties

This compound and its isomers are heterocyclic aromatic compounds. The presence of the pyrimidine core, multiple phenyl rings, and a bromine atom imparts specific chemical and physical characteristics relevant to medicinal chemistry and materials science.[1][2] The bromine atom, in particular, can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 4-(4-bromophenyl)-2,6-diphenylpyrimidine.

PropertyValueSource(s)
Molecular Formula C₂₂H₁₅BrN₂
Molecular Weight 387.28 g/mol
CAS Number 58536-46-2[3]
Melting Point 169-171 °C[3]
165.0 to 169.0 °C
Appearance White to light yellow powder/crystal
Purity >98.0% (HPLC)

Synthesis and Experimental Protocols

The synthesis of 4-(4-bromophenyl)-2,6-diphenylpyrimidine can be achieved through a one-pot reaction involving an aromatic ketone, an aromatic aldehyde, and an ammonium salt as the nitrogen source.[3] A general and efficient protocol is detailed below.

General Procedure for the Synthesis of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine[5]

Reactants:

  • 1-(4-bromophenyl)ethan-1-one

  • Benzaldehyde

  • Ammonium acetate

  • Sodium periodate (NaIO₄)

  • Dimethyl sulfoxide (DMSO)

  • Chlorobenzene

Protocol:

  • To a 10 mL oven-dried reaction vessel, add 1-(4-bromophenyl)ethan-1-one (39.8 mg, 0.2 mmol), benzaldehyde (61.2 μL, 0.6 mmol), ammonium acetate (46.2 mg, 0.6 mmol), NaIO₄ (17.2 mg, 0.08 mmol), DMSO (7.1 μL, 0.1 mmol), and chlorobenzene (0.8 mL).

  • Purge the reaction vessel with oxygen three times.

  • Stir the reaction mixture at 130 °C for 10 hours.

  • After cooling to room temperature, remove the volatile components under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (100:1) eluent system.

  • The final product is obtained as a white solid with a yield of 81%.

G reagents 1-(4-bromophenyl)ethan-1-one Benzaldehyde Ammonium acetate NaIO₄, DMSO, Chlorobenzene reaction_vessel 10 mL Oven-Dried Reaction Vessel reagents->reaction_vessel reaction_conditions Purge with Oxygen (3x) Stir at 130°C for 10h reaction_vessel->reaction_conditions workup Cool to Room Temperature Remove Volatiles reaction_conditions->workup purification Column Chromatography (Silica Gel, Petroleum Ether/EtOAc) workup->purification product 4-(4-Bromophenyl)-2,6-diphenylpyrimidine (White Solid, 81% Yield) purification->product

Caption: Synthetic workflow for 4-(4-Bromophenyl)-2,6-diphenylpyrimidine.

Spectroscopic Characterization

The structure of 4-(4-bromophenyl)-2,6-diphenylpyrimidine has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.[3]

NMR Data[5]
Nucleus Solvent Chemical Shifts (δ, ppm)
¹H NMRCDCl₃8.71 (d, J = 7.9 Hz, 2H), 8.40-8.17 (m, 4H), 7.96 (s, 1H), 7.66-7.47 (m, 6H), 7.29-7.19 (m, 3H)
¹³C NMRCDCl₃164.8, 164.4, 163.3, 137.9, 137.2, 136.9, 135.8, 130.8, 130.7, 129.0, 128.9, 128.5, 128.4, 127.2, 109.8

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited, the broader class of 4,6-diphenylpyrimidine derivatives has shown promise in the field of drug discovery, particularly for neurodegenerative diseases like Alzheimer's.[4]

Studies have demonstrated that certain propargyl-containing 4,6-diphenylpyrimidine derivatives act as potent dual inhibitors of both monoamine oxidase (MAO) and acetylcholinesterase (AChE).[4] These enzymes are key targets in the development of therapeutics for Alzheimer's disease. The inhibition of MAO can help to increase the levels of certain neurotransmitters in the brain, while the inhibition of AChE prevents the breakdown of acetylcholine, another important neurotransmitter.

The general structure of these diphenylpyrimidine derivatives suggests that they can be readily modified to explore structure-activity relationships and optimize their inhibitory potential. The presence of the bromophenyl group in the title compound offers a convenient point for such modifications.

G cluster_0 Potential Therapeutic Intervention Diphenylpyrimidine 4,6-Diphenylpyrimidine Derivatives MAO Monoamine Oxidase (MAO) Diphenylpyrimidine->MAO Inhibition AChE Acetylcholinesterase (AChE) Diphenylpyrimidine->AChE Inhibition Therapeutic_Effect Potential Amelioration of Alzheimer's Disease Symptoms Neurotransmitter_Degradation Neurotransmitter Degradation MAO->Neurotransmitter_Degradation Acetylcholine_Breakdown Acetylcholine Breakdown AChE->Acetylcholine_Breakdown

Caption: Potential dual-inhibitory action of diphenylpyrimidine derivatives.

Conclusion

This compound and its isomers represent a class of compounds with significant potential in medicinal chemistry. The well-defined synthesis and characterization of 4-(4-bromophenyl)-2,6-diphenylpyrimidine provide a solid foundation for further research and development. The established biological activity of related diphenylpyrimidine derivatives as dual inhibitors of MAO and AChE highlights the promise of this scaffold for the discovery of novel therapeutics for neurodegenerative diseases. Further investigation into the specific biological properties of the title compound and its derivatives is warranted.

References

physicochemical characteristics of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2][3] Its unique molecular architecture, featuring a central pyrimidine core with phenyl and bromophenyl substituents, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in oncology and for neurodegenerative diseases.[2][4][5] Additionally, its electronic properties are being explored for applications in advanced materials such as organic light-emitting diodes (OLEDs).[2] The bromine atom on the phenyl ring provides a reactive site for further chemical modifications, enhancing its utility in synthetic chemistry.[1] This guide provides a comprehensive overview of the known physicochemical characteristics, experimental protocols, and potential applications of this compound.

It is important to note that while the user requested information on "2-(4-Bromophenyl)-4,6-diphenylpyrimidine," the available scientific literature and chemical supplier databases predominantly refer to its isomer, "4-(4-Bromophenyl)-2,6-diphenylpyrimidine" (CAS No. 58536-46-2). This guide will focus on the latter, for which substantial data exists.

Physicochemical Characteristics

The fundamental physicochemical properties of 4-(4-Bromophenyl)-2,6-diphenylpyrimidine are summarized below. These properties are crucial for its handling, formulation, and application in various research and development settings.

General Properties
PropertyValueReference
CAS Number 58536-46-2[1][3][6][7][8][9]
Molecular Formula C22H15BrN2[3][7][8]
Molecular Weight 387.27 g/mol [1][3][7][8]
Appearance White to light yellow powder or crystal[6]
Purity >98.0% (HPLC)
Physical and Chemical Properties
PropertyValueReference
Melting Point 165.0 to 169.0 °C
166 °C[6]
167 °C
Density 1.345 g/cm³[6]
LogP 6.24010[7]
Storage Temperature Room Temperature, sealed in dry conditions[6]

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthetic methods and analytical characterization. The following sections outline the protocols for the synthesis and analysis of pyrimidine derivatives, based on available literature.

Synthesis of Pyrimidine Derivatives

While a specific, detailed synthesis for 4-(4-bromophenyl)-2,6-diphenylpyrimidine is not fully elucidated in the provided results, a general and relevant multi-step synthesis for a similar key intermediate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is described.[10][11] This process illustrates a common pathway for creating such compounds.

A General Synthetic Workflow for Pyrimidine Intermediates:

G cluster_0 A p-Bromophenylacetic acid B Methyl p-bromophenylacetate (Intermediate I) A->B Catalytic Esterification (e.g., solid acid catalyst, methanol) C 2-(4-Bromophenyl)-malonic acid -1,3-dimethyl ester (Intermediate 2) B->C Reaction with Dimethyl Carbonate D 5-(4-Bromophenyl)-4,6- dihydroxypyrimidine (Intermediate 3) C->D Cyclization with Formamidine Hydrochloride E 5-(4-Bromophenyl)-4,6- dichloropyrimidine (Product) D->E Chlorination

Caption: Synthetic pathway for a key pyrimidine intermediate.

Methodology:

  • Esterification: p-Bromophenylacetic acid undergoes catalytic esterification to yield methyl p-bromophenylacetate (Intermediate I).[11]

  • Diester Synthesis: Intermediate I is reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester (Intermediate 2).[11]

  • Cyclization: Intermediate 2 is cyclized with formamidine hydrochloride, resulting in the formation of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine (Intermediate 3).[11]

  • Chlorination: The final step involves the chlorination of Intermediate 3 to produce 5-(4-bromophenyl)-4,6-dichloropyrimidine.[11]

Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[12] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • Note: While specific NMR data for the title compound is not available in the search results, related structures like 4-(2-Bromophenyl)-2,6-diphenylpyrimidine show characteristic signals. For example, in its ¹H NMR spectrum, aromatic protons appear as multiplets in the range of δ 7.35–8.68 ppm.[12] The ¹³C NMR spectrum shows aromatic carbons in the range of δ 115.07–166.09 ppm.[12]

  • Mass Spectrometry (MS):

    • Protocol: High-resolution mass spectrometry (HRMS) is performed using techniques like electrospray ionization (ESI) to determine the exact mass of the compound and confirm its molecular formula.[12]

  • X-ray Crystallography:

    • Protocol: Single-crystal X-ray diffraction analysis is used to determine the precise three-dimensional structure of the molecule. Crystals suitable for analysis can be grown by methods such as vapor diffusion of a solvent like hexane into a solution of the compound in dichloromethane.[13] The resulting data provides detailed information on bond lengths, bond angles, and crystal packing. For related compounds, it has been shown that the phenyl and bromophenyl rings are typically rotated out of the plane of the central pyridine or pyrimidine ring.[14][15]

Potential Applications and Biological Activity

Derivatives of 4,6-diphenylpyrimidine have shown significant potential in drug development, particularly for neurodegenerative diseases like Alzheimer's.

Dual Inhibition of MAO-A and Acetylcholinesterase

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors.[4] Two key enzymatic targets for therapeutic intervention are Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).[4] Certain 4,6-diphenylpyrimidine derivatives have been identified as potent, reversible, and selective dual inhibitors of both MAO-A and AChE.[4][5][16]

  • MAO-A Inhibition: Prevents the breakdown of neurotransmitters like serotonin and norepinephrine, which can help alleviate some cognitive and behavioral symptoms.

  • AChE Inhibition: Increases the levels of acetylcholine, a neurotransmitter crucial for memory and learning, by preventing its degradation.

The dual-action nature of these compounds represents a promising multi-target approach for treating Alzheimer's disease.[4][5][16]

G cluster_0 A 4,6-Diphenylpyrimidine Derivative B MAO-A A->B C AChE A->C D Neurotransmitter (e.g., Serotonin) Breakdown B->D catalyzes F Increased Neurotransmitter Levels G Increased Acetylcholine Levels E Acetylcholine Breakdown C->E catalyzes H Therapeutic Effect for Alzheimer's Disease F->H G->H

Caption: Dual inhibition of MAO-A and AChE by pyrimidine derivatives.

Conclusion

4-(4-Bromophenyl)-2,6-diphenylpyrimidine is a compound with well-defined physicochemical properties and significant potential as a scaffold in medicinal chemistry and materials science. Its established melting point, molecular weight, and crystalline nature provide a solid foundation for its use in further research. The synthetic accessibility of related pyrimidine structures and the promising biological activity of its derivatives, particularly as dual inhibitors for Alzheimer's disease targets, underscore its importance. Future research will likely focus on leveraging its versatile structure to develop new therapeutic agents and advanced functional materials.

References

An In-depth Technical Guide to the Molecular Structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related isomers and analogous structures to provide a thorough and informative resource for researchers and professionals in drug development and materials science.

Molecular Structure and Properties

This compound possesses a core pyrimidine heterocycle substituted with a 4-bromophenyl group at the 2-position and two phenyl groups at the 4- and 6-positions. The presence of the bromine atom and the aromatic rings significantly influences its electronic properties, solubility, and potential for further functionalization, making it a molecule of interest in medicinal chemistry and materials science.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₁₅BrN₂PubChem[2]
Molecular Weight 387.28 g/mol CymitQuimica[1]
CAS Number 58536-46-2Intatrade Chemicals[3]
Predicted LogP 6.24Sunshine Optoelectronic[4]
Predicted PSA 25.78 ŲSunshine Optoelectronic[4]
Crystallographic Data (Analogous Compound)

Table 2: Crystallographic Data for 4-(4-Bromophenyl)-2,6-diphenylpyridine

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9837
b (Å) 21.5202
c (Å) 9.6108
β (°) 105.594
Volume (ų) 1789.67
Z 4

Data obtained from the crystallographic study of 4-(4-bromophenyl)-2,6-diphenylpyridine and is presented here as a reference for the general structural characteristics.[5]

Synthesis and Experimental Protocols

A general and efficient protocol for the synthesis of 2,4,6-triaryl pyrimidines has been developed, which can be adapted for the synthesis of this compound.[6] This method involves a multi-component reaction that is often microwave-assisted, providing good yields.

General Synthesis of 2-Aryl-4,6-diphenylpyrimidines

A plausible synthetic route involves the condensation of a chalcone with an amidine. Specifically, for the target molecule, 1,3-diphenylprop-2-en-1-one (chalcone) would be reacted with 4-bromobenzamidine.

  • Chalcone Synthesis: To a stirred solution of acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours, during which a precipitate of 1,3-diphenylprop-2-en-1-one (chalcone) is formed. The solid is filtered, washed with water until neutral, and recrystallized from ethanol.

  • Pyrimidine Formation: A mixture of the synthesized chalcone (1 equivalent) and 4-bromobenzamidine hydrochloride (1.2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or a lower alcohol is refluxed in the presence of a base (e.g., potassium carbonate or sodium hydroxide) for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Data

Directly measured spectroscopic data for this compound are not available in the reviewed literature. However, data for the closely related isomer, 4-(3-bromophenyl)-2,6-diphenylpyrimidine, can be used as a reference to predict the expected spectral features.[6]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on Analogous Compounds)

¹H NMR (CDCl₃, 500 MHz) ¹³C NMR (CDCl₃, 125 MHz)
δ (ppm)δ (ppm)
~8.7 (d, 2H, Ar-H)~165.0 (C)
~8.4 (d, 2H, Ar-H)~164.6 (C)
~7.9 (s, 1H, Pyrimidine-H)~163.2 (C)
~7.7 (d, 2H, Ar-H)~139.6 (C)
~7.6-7.5 (m, 8H, Ar-H)~137.8 (C)
~137.2 (C)
~133.6 (CH)
~131.8 (C-Br)
~130.9 (CH)
~130.8 (CH)
~128.9 (CH)
~128.5 (CH)
~127.3 (CH)
~110.2 (CH)

Note: These are predicted values based on the reported data for 4-(3-bromophenyl)-2,6-diphenylpyrimidine and other similar structures and may not represent the exact experimental values.[6]

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺386.04
[M+H]⁺387.05
[M+Na]⁺409.03

Data is based on predictions from public chemical databases.[2]

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents and functional materials. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive overview based on the established chemistry of its isomers and related compounds. The detailed synthetic protocols and compiled spectroscopic data serve as a valuable starting point for researchers interested in the synthesis and characterization of this and similar pyrimidine derivatives. Further experimental investigation is warranted to fully elucidate the specific properties and potential applications of this compound.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document elucidates the chemical identity, including its IUPAC name and synonyms, and presents a detailed summary of its physicochemical properties. A plausible experimental protocol for its synthesis is detailed, alongside a discussion of its potential applications. This guide also addresses the isomeric compound, 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, to provide a clear distinction and comprehensive understanding of this class of molecules.

Chemical Identity and Nomenclature

The accurate identification of chemical compounds is paramount for scientific research. This section clarifies the IUPAC name and known synonyms for this compound.

IUPAC Name

The formal IUPAC name for the compound is This compound . This name systematically describes the molecular structure, which consists of a central pyrimidine ring substituted at the 2-position with a 4-bromophenyl group and at the 4- and 6-positions with phenyl groups.

Isomeric Form

It is crucial to distinguish the title compound from its isomer, 4-(4-bromophenyl)-2,6-diphenylpyrimidine . In this isomer, the 4-bromophenyl group is attached to the 4-position of the pyrimidine ring, while the phenyl groups are at the 2- and 6-positions. This structural difference can lead to distinct physicochemical properties and biological activities.

Synonyms and Identifiers

For ease of reference in literature and databases, synonyms and unique identifiers are essential.

IdentifierThis compound4-(4-Bromophenyl)-2,6-diphenylpyrimidine
CAS Number Not explicitly found58536-46-2
PubChem CID 6097211714899
Molecular Formula C₂₂H₁₅BrN₂C₂₂H₁₅BrN₂
Synonyms -Pyrimidine, 4-(4-bromophenyl)-2,6-diphenyl-

Physicochemical Properties

The following table summarizes the key physicochemical properties of the isomeric forms. Data for this compound is limited, while more information is available for the 4-bromo isomer.

PropertyThis compound (Predicted/Limited Data)4-(4-Bromophenyl)-2,6-diphenylpyrimidine
Molecular Weight 387.28 g/mol 387.28 g/mol
Exact Mass 386.04187 Da[1]386.04187 Da
Appearance Solid (form not specified)White to light yellow powder/crystal[2]
Melting Point Not available167 °C
Boiling Point Not available450 °C (predicted)
LogP (predicted) 5.9[1]6.24
Purity (commercial) Not available>98.0% (HPLC)

Experimental Protocols: Synthesis

General Synthesis of 2,4,6-Triarylpyrimidines

A common method for synthesizing 2,4,6-trisubstituted pyrimidines involves the condensation of a chalcone with an amidine. To synthesize the target molecule, 1,3-diphenylpropane-1,3-dione would react with 4-bromobenzamidine.

Materials and Reagents:

  • 1,3-Diphenylpropane-1,3-dione

  • 4-Bromobenzamidine hydrochloride

  • Sodium ethoxide or another suitable base

  • Ethanol (anhydrous)

  • Hydrochloric acid (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add 4-bromobenzamidine hydrochloride (1.1 equivalents) followed by the portion-wise addition of a strong base such as sodium ethoxide (2.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous solution of hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactant1 1,3-Diphenylpropane-1,3-dione ReactionVessel Reflux in Ethanol Reactant1->ReactionVessel Reactant2 4-Bromobenzamidine HCl Reactant2->ReactionVessel Base Sodium Ethoxide Base->ReactionVessel Solvent1 Anhydrous Ethanol Solvent1->ReactionVessel Neutralization Neutralize with HCl ReactionVessel->Neutralization Cool to RT Extraction Extract with CH2Cl2 Neutralization->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Crude Product Analysis NMR, MS Analysis Purification->Analysis FinalProduct This compound Analysis->FinalProduct Pure Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Derivatives of pyrimidine are known to exhibit a wide range of biological activities. While specific data for this compound is scarce, related diphenylpyrimidine derivatives have been investigated for various therapeutic applications.

General Biological Profile of Pyrimidine Derivatives

Pyrimidine-based compounds are integral to numerous biological processes and have been developed as anticancer, antiviral, and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes or the modulation of cellular signaling pathways.

Potential as Enzyme Inhibitors

Studies on similar 4,6-diphenylpyrimidine derivatives have shown their potential as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the development of treatments for Alzheimer's disease.[3][4] Although no specific inhibitory constants (IC₅₀) are available for the title compound, its structural similarity suggests it could be a candidate for such biological screening.

Applications in Materials Science

The isomeric compound, 4-(4-bromophenyl)-2,6-diphenylpyrimidine, is noted for its potential application in organic light-emitting diodes (OLEDs). The pyrimidine core, combined with the aromatic substituents, can impart desirable electronic and photophysical properties, making these compounds suitable as building blocks for emissive or charge-transport layers in OLED devices. The bromine atom provides a reactive site for further chemical modifications, allowing for the fine-tuning of the material's properties.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the modulation of particular signaling pathways by this compound. Research in this area would be necessary to elucidate its mechanism of action at a molecular level. A hypothetical signaling pathway that could be investigated based on the activities of related compounds is presented below.

Hypothetical Target Pathway for Neurodegenerative Disease Research

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal MAO Monoamine Oxidase (MAO) Degradation_MAO Degradation MAO->Degradation_MAO AChE Acetylcholinesterase (AChE) Degradation_AChE Degradation AChE->Degradation_AChE AChR Acetylcholine Receptor Neuronal_Signaling Neuronal Signaling AChR->Neuronal_Signaling Compound 2-(4-Bromophenyl)-4,6- diphenylpyrimidine Compound->MAO Inhibition Compound->AChE Inhibition Neurotransmitters Dopamine, Serotonin Neurotransmitters->MAO Acetylcholine Acetylcholine Acetylcholine->AChE Acetylcholine->AChR Binding Binding

Caption: Hypothetical inhibition of MAO and AChE by this compound.

Conclusion

This compound and its isomers are compounds with significant potential in both medicinal chemistry and materials science. This guide has provided a thorough overview of their chemical identity, physicochemical properties, and a plausible synthetic route. While detailed biological data for the title compound is currently limited, the known activities of related pyrimidine derivatives suggest promising avenues for future research, particularly in the area of neurodegenerative diseases. Further investigation is warranted to fully characterize its biological activity and to explore its potential in the development of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Solubility Profile of Phenyl-Substituted Pyrimidines in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of phenyl-substituted pyrimidine derivatives in organic solvents. Due to a lack of specific quantitative data for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, this document presents representative solubility data from structurally similar pyrimidine compounds to offer valuable insights for researchers in drug discovery and development. The guide details established experimental protocols for determining thermodynamic solubility and includes a visual representation of the experimental workflow.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy. Pyrimidine derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. Understanding their solubility in various organic solvents is paramount for processes such as synthesis, purification, formulation, and preclinical evaluation.

This guide focuses on providing a framework for understanding the solubility profile of complex pyrimidine derivatives, exemplified by this compound. While specific experimental data for this compound is not publicly available, the principles and data presented herein for analogous structures will serve as a valuable resource for researchers.

Representative Solubility Data

The following table summarizes the mole fraction solubility (x) of ten different pyrimidine derivatives in methanol at various temperatures. This data is presented to illustrate the typical solubility behavior of this class of compounds. It is important to note that solubility is influenced by the specific substituents on the pyrimidine core.[1]

Compound IDR GroupT = 293.15 KT = 298.15 KT = 303.15 KT = 308.15 KT = 313.15 K
MDT 1 -4-OH, 3-OCH3 C6H40.002880.003110.003350.003590.00384
MDT 2 -4-OCH3 C6H40.001640.001780.001920.002070.00222
MDT 3 -4-OH C6H40.002510.002720.002930.003150.00337
MDT 4 -4-Cl C6H40.001210.001320.001430.001540.00165
MDT 5 -3-Cl C6H40.002130.002310.002490.002680.00287
MDT 6 -4-F C6H40.001950.002110.002280.002450.00263
MDT 7 -3-NO2 C6H40.001550.001680.001810.001950.00209
MDT 8 -C6H50.001810.001960.002120.002280.00245
MDT 9 -C4H3O (Furan)0.003520.003810.004110.004420.00473
MDT 10 -CH=CH, C6H50.003190.003450.003720.004000.00429

Data extracted from "SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K".[1]

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a compound in a solvent. The shake-flask method is a widely recognized and reliable technique for this purpose.[2]

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of a pyrimidine derivative in a specific organic solvent at a controlled temperature.

Materials:

  • Test compound (e.g., this compound)

  • Selected organic solvent (e.g., methanol, ethanol, acetonitrile, etc.)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid test compound to a vial. The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.[2]

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2][3] The time required to reach equilibrium can vary depending on the compound and solvent.[2]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant.

    • Separate the saturated solution from the undissolved solid. This can be achieved by either centrifugation or filtration through a chemically compatible filter (e.g., PTFE).[2] Care must be taken to avoid disturbing the solid phase.

  • Quantification:

    • Accurately dilute the filtered or centrifuged supernatant with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the test compound should be used for accurate quantification.[2]

  • Data Reporting:

    • The solubility is typically reported in units of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72 hours) B->C D Allow Excess Solid to Settle C->D E Filter or Centrifuge Supernatant D->E F Dilute Supernatant E->F G Analyze by HPLC F->G H Calculate Solubility from Calibration Curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of pyrimidine derivatives in organic solvents is a critical parameter that dictates their utility in various stages of drug development. While direct quantitative data for this compound remains elusive, the representative data and the detailed experimental protocol for the shake-flask method provided in this guide offer a solid foundation for researchers. By applying these methodologies, scientists can systematically evaluate the solubility of novel pyrimidine compounds, thereby facilitating informed decisions in lead optimization and formulation development.

References

Theoretical Properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. Due to a lack of extensive experimental data in the public domain for this specific molecule, this document leverages data from structurally analogous compounds and theoretical predictions to offer insights into its physicochemical characteristics, potential synthetic routes, and areas of interest for biological and materials science applications. This paper aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities and unique photophysical properties. The compound this compound incorporates several key structural features: a central pyrimidine core, two phenyl substituents at the 4 and 6 positions, and a bromophenyl group at the 2-position. The presence of the bromine atom offers a site for further functionalization, for instance, through cross-coupling reactions, making it an interesting building block for the synthesis of more complex molecules.[1] The extensive aromatic system suggests potential for applications in organic electronics as a fluorescent probe or in the development of novel therapeutics.[1]

Physicochemical Properties

While experimental data for the target compound is limited, its basic physicochemical properties can be derived from its chemical formula and structure, or predicted using computational methods.

PropertyValueSource
Molecular Formula C₂₂H₁₅BrN₂PubChem[2]
Molecular Weight 387.28 g/mol PubChem[2]
Monoisotopic Mass 386.04187 DaPubChem[2]
SMILES C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4PubChem[2]
InChI InChI=1S/C22H15BrN2/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15HPubChem[2]
Predicted XlogP 5.9PubChem[2]
CAS Number Not definitively assigned; Note: The isomeric 4-(4-Bromophenyl)-2,6-diphenylpyrimidine is associated with CAS 58536-46-2.[1][3]-

Theoretical Spectroscopic Data

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to show signals corresponding to the protons on the three aromatic rings and the pyrimidine ring. The protons of the 4,6-diphenyl groups would likely appear as complex multiplets in the aromatic region. The protons of the 4-bromophenyl group would be expected to show a characteristic AA'BB' system, appearing as two doublets. The single proton on the pyrimidine ring would likely appear as a singlet, shifted downfield.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift. The quaternary carbons of the pyrimidine ring and the phenyl-substituted carbons will also have distinct signals.

3.3. Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 386 and 388. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the phenyl groups.

Proposed Synthesis

While a specific experimental protocol for the synthesis of this compound has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 2,4,6-trisubstituted pyrimidines. A common method involves the condensation of a chalcone with a suitable amidine.

4.1. Proposed Experimental Protocol

Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)

  • To a stirred solution of benzaldehyde and acetophenone in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 1,3-diphenylprop-2-en-1-one.

Step 2: Synthesis of this compound

  • A mixture of 1,3-diphenylprop-2-en-1-one and 4-bromobenzamidine hydrochloride is refluxed in a suitable solvent such as 2-methoxyethanol or pyridine in the presence of a base (e.g., sodium methoxide or potassium carbonate).

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, dried, and purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

4.2. Logical Workflow for Proposed Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Benzaldehyde Benzaldehyde Chalcone 1,3-diphenylprop-2-en-1-one (Chalcone) Benzaldehyde->Chalcone NaOH, Ethanol Acetophenone Acetophenone Acetophenone->Chalcone Bromobenzamidine 4-Bromobenzamidine HCl Target 2-(4-Bromophenyl)-4,6- diphenylpyrimidine Bromobenzamidine->Target Chalcone->Target Base (e.g., NaOMe) Solvent (e.g., Pyridine), Reflux

Caption: Proposed synthetic workflow for this compound.

Structural Properties and Crystallography

No experimental crystal structure data for this compound has been found. However, analysis of the crystal structure of the related compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine, provides insights into the likely solid-state conformation. In this pyridine analogue, the three phenyl rings are twisted with respect to the central heterocyclic ring. A similar non-planar conformation is expected for the target pyrimidine compound to minimize steric hindrance between the bulky phenyl groups. The dihedral angles between the pyrimidine ring and the phenyl substituents will be a key determinant of the molecule's electronic and photophysical properties.

Potential Biological and Photochemical Activities

While no specific biological or photochemical studies have been reported for this compound, the broader class of diphenylpyrimidine derivatives has shown promising activities, suggesting potential avenues for investigation.

6.1. Potential as Kinase Inhibitors

The pyrimidine scaffold is a common feature in many kinase inhibitors. The structural similarity to compounds that have been investigated as dual inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) suggests that this compound and its derivatives could be explored for neuroprotective properties or in the context of Alzheimer's disease.

6.2. Potential Signaling Pathway Involvement

Given the potential for kinase inhibition, a hypothetical signaling pathway that could be modulated by this class of compounds is the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and metabolism, and is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-(4-Bromophenyl)-4,6- diphenylpyrimidine (Hypothetical Target) Inhibitor->PI3K potential inhibition

Caption: Hypothetical signaling pathway potentially targeted by pyrimidine derivatives.

6.3. Photophysical Properties

The extended π-conjugation in this compound suggests that it may possess interesting photophysical properties, such as fluorescence. Similar compounds are of interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1] The bromine atom can also facilitate intersystem crossing, potentially leading to phosphorescence or utility in photodynamic therapy.

Conclusion and Future Directions

This compound is a molecule with significant potential in both medicinal chemistry and materials science. While there is a notable absence of detailed experimental characterization in the current literature, theoretical analysis and comparison with analogous structures provide a strong rationale for its synthesis and further investigation. Future research should focus on executing the proposed synthesis, followed by thorough spectroscopic and crystallographic characterization. Subsequently, screening for biological activities, particularly as a kinase inhibitor, and evaluation of its photophysical properties are recommended to fully elucidate the potential of this promising compound.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of life and medicine. Its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (Vitamin B1), and a vast array of therapeutic agents that have shaped modern medicine.[1][2] This technical guide delves into the rich history of substituted pyrimidines, from their initial discovery to their evolution as indispensable scaffolds in drug development. We will explore key historical milestones, detail the experimental protocols for the synthesis of seminal compounds, present quantitative data on their biological activities, and visualize the intricate signaling pathways they modulate.

Early Discoveries: From Alloxan to Barbiturates

The story of substituted pyrimidines begins not with a targeted synthesis, but with the isolation of a degradation product. In 1818, Brugnatelli first isolated alloxan from the nitric acid oxidation of uric acid. However, the formal laboratory synthesis of a pyrimidine derivative was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid.[1] This discovery laid the groundwork for a new class of central nervous system depressants.

In 1864, Adolf von Baeyer synthesized barbituric acid, the parent compound of barbiturates, by condensing urea with malonic acid.[3][4] While barbituric acid itself had no sedative properties, this pioneering work opened the door for the synthesis of a plethora of substituted derivatives with profound physiological effects.[3][4] The first pharmacologically active barbiturate, barbital, was synthesized in 1903, followed by phenobarbital in 1912, which became a cornerstone in the treatment of epilepsy.[4]

Experimental Protocol: Synthesis of Barbituric Acid

The following protocol is a classic method for the synthesis of barbituric acid:

Materials:

  • Urea

  • Malonic acid

  • Phosphorus oxychloride

  • Absolute ethanol

  • Sodium metal

  • Diethyl malonate

  • Hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea dissolved in hot absolute ethanol.

  • Reflux: Heat the mixture under reflux for several hours. A white solid, the sodium salt of barbituric acid, will precipitate.

  • Acidification: After cooling, dissolve the precipitate in water and acidify the solution with hydrochloric acid.

  • Isolation: Cool the solution to induce crystallization. Collect the resulting white crystals of barbituric acid by filtration, wash with cold water, and dry.

The Rise of Antimicrobial and Anticancer Pyrimidines

The mid-20th century witnessed a paradigm shift in the application of substituted pyrimidines, moving from central nervous system agents to potent antimicrobial and anticancer drugs. This era was marked by a more rational approach to drug design, targeting specific biochemical pathways.

Dihydrofolate Reductase Inhibitors: Trimethoprim and Pyrimethamine

A landmark achievement in this period was the development of dihydrofolate reductase (DHFR) inhibitors. These drugs exploit the differences between microbial and mammalian DHFR enzymes to achieve selective toxicity.

  • Pyrimethamine (Daraprim®): Developed by Gertrude Elion and George Hitchings in the 1950s, pyrimethamine is a potent inhibitor of plasmodial DHFR and has been a crucial antimalarial drug.[5]

  • Trimethoprim: Another key discovery from the same research group, trimethoprim exhibits high selectivity for bacterial DHFR and is widely used in combination with sulfamethoxazole to treat bacterial infections.[6]

Experimental Protocol: Synthesis of Trimethoprim

A common synthetic route to trimethoprim is as follows:

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • 3-Anilinopropionitrile

  • Guanidine

  • Sodium methoxide

  • Ethanol

Procedure:

  • Condensation: React 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile in the presence of a base to form the corresponding benzylidene derivative.[6]

  • Cyclization: Treat the resulting intermediate with guanidine in the presence of a strong base like sodium methoxide in ethanol. This step leads to the formation of the 2,4-diaminopyrimidine ring, yielding trimethoprim.[6]

  • Purification: The final product is purified by recrystallization.

Quantitative Data: DHFR Inhibition

The following table summarizes the inhibitory activity of pyrimethamine and trimethoprim against DHFR from different sources.

CompoundOrganismEnzymeIC50 (nM)Reference
PyrimethaminePlasmodium falciparumDHFR-[7]
PyrimethamineHumanDHFR760[8]
TrimethoprimEscherichia coliDHFR-[9]
TrimethoprimHumanDHFR-[9]

Note: Specific IC50 values can vary depending on the assay conditions. The table indicates the general trend of selectivity.

Signaling Pathway: Inhibition of Folate Metabolism

The following diagram illustrates the mechanism of action of DHFR inhibitors.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids DHFR->THF Trimethoprim Trimethoprim/ Pyrimethamine Trimethoprim->DHFR Inhibits

Inhibition of Dihydrofolate Reductase by Substituted Pyrimidines.
Antimetabolites in Cancer Chemotherapy: 5-Fluorouracil

The discovery of 5-fluorouracil (5-FU) in the 1950s by Charles Heidelberger revolutionized cancer chemotherapy. As a pyrimidine analog, 5-FU acts as an antimetabolite, interfering with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells.

Experimental Protocol: Synthesis of 5-Fluorouracil

The synthesis of 5-fluorouracil is a multi-step process. A simplified conceptual pathway is described below.

Materials:

  • Uracil

  • Fluorine gas (or a suitable fluorinating agent)

  • Appropriate solvents and catalysts

Procedure (Conceptual):

  • Fluorination: The direct fluorination of uracil at the C5 position is a key step. This is a challenging reaction due to the high reactivity of fluorine gas and is often carried out using specialized equipment and fluorinating agents.

  • Purification: The resulting 5-fluorouracil is then purified through various chromatographic techniques.

Signaling Pathway: Mechanism of Action of 5-Fluorouracil

The cytotoxic effects of 5-FU are mediated through multiple mechanisms, as depicted in the following diagram.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->Dimerization Inhibits Biginelli_Workflow Start Start Reactants Combine Aldehyde, β-Ketoester, and Urea Start->Reactants Catalyst Add Acid Catalyst (e.g., HCl) Reactants->Catalyst Reflux Reflux Reaction Mixture Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitation of Dihydropyrimidine Cooling->Precipitation Isolation Isolate by Filtration Precipitation->Isolation Purification Purify by Recrystallization Isolation->Purification End End Product Purification->End

References

spectroscopic data for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a triaryl-substituted pyrimidine. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the pyrimidine scaffold. Notably, derivatives of 4,6-diphenylpyrimidine have been identified as potential dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[1][2][3] The presence of a bromophenyl substituent offers a site for further chemical modification, allowing for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. This document provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a visualization of its potential mechanism of action in the context of neurodegenerative disease.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.70 - 8.73m2HPhenyl H (ortho)
8.30 - 8.33m2HPhenyl H (ortho)
8.25 - 8.28d, J=8.5 Hz2H4-Bromophenyl H (ortho to pyrimidine)
7.99s1HPyrimidine H
7.69 - 7.72d, J=8.5 Hz2H4-Bromophenyl H (meta to pyrimidine)
7.52 - 7.59m6HPhenyl H (meta, para)

Note: Predicted using computational software. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
165.0Pyrimidine C4/C6
164.6Pyrimidine C2
163.4Pyrimidine C5
138.0Phenyl C (ipso)
137.3Phenyl C (ipso)
136.84-Bromophenyl C (ipso)
132.24-Bromophenyl CH
130.9Phenyl CH
130.8Phenyl CH
129.1Phenyl CH
128.94-Bromophenyl CH
128.5Phenyl CH
127.3Phenyl CH
125.54-Bromophenyl C-Br
110.0Pyrimidine CH

Note: Predicted using computational software. Actual experimental values may vary.

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₂₂H₁₅BrN₂
Molecular Weight387.28 g/mol
Exact Mass [M]+386.0419
Exact Mass [M+H]+387.0497

Note: Values calculated based on the molecular formula.

Infrared (IR) Spectroscopy:

Experimental IR data for this compound is not available in the reviewed literature.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2,4,6-triarylpyrimidines, adapted for the specific synthesis of this compound.[4][5]

Synthesis of this compound

  • Reactants:

    • Benzaldehyde

    • Acetophenone

    • 4-Bromobenzamidine hydrochloride (or can be formed in situ from 4-bromobenzonitrile)

    • A suitable base (e.g., sodium hydroxide or potassium carbonate)

    • A suitable solvent (e.g., ethanol or dimethylformamide)

  • Procedure:

    • Chalcone Formation (Claisen-Schmidt Condensation):

      • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

      • Slowly add an aqueous solution of sodium hydroxide while stirring vigorously at room temperature.

      • Continue stirring until a precipitate (1,3-diphenylprop-2-en-1-one, i.e., chalcone) is formed.

      • Filter the precipitate, wash with cold water until the washings are neutral, and dry. Recrystallize from ethanol if necessary.

    • Pyrimidine Ring Formation:

      • In a separate reaction vessel, dissolve the synthesized chalcone (1 equivalent) and 4-bromobenzamidine hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

      • Add a base, for example, potassium carbonate (2-3 equivalents), to the mixture.

      • Heat the reaction mixture under reflux for several hours (the reaction progress can be monitored by thin-layer chromatography).

      • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

      • The solid product, this compound, will precipitate out.

      • Filter the solid, wash thoroughly with water, and dry.

      • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualizations

Experimental Workflow

G cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrimidine Step 2: Pyrimidine Formation cluster_purification Purification benzaldehyde Benzaldehyde stir Stirring at RT benzaldehyde->stir acetophenone Acetophenone acetophenone->stir ethanol Ethanol ethanol->stir naoh NaOH (aq) naoh->stir chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) stir->chalcone reflux Reflux chalcone->reflux amidine 4-Bromobenzamidine HCl amidine->reflux k2co3 K2CO3 k2co3->reflux dmf DMF dmf->reflux product 2-(4-Bromophenyl)-4,6- diphenylpyrimidine reflux->product workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Product chromatography->pure_product

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Inhibition

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron dopamine Dopamine dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding mao Monoamine Oxidase (MAO) dopamine->mao Degradation acetylcholine Acetylcholine acetylcholine_receptor Acetylcholine Receptor acetylcholine->acetylcholine_receptor Binding ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis compound 2-(4-Bromophenyl)-4,6- diphenylpyrimidine compound->mao compound->ache

Caption: Dual inhibition of MAO and AChE by the target compound.

References

Preliminary Biological Screening of Brominated Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of brominated pyrimidines, a class of heterocyclic compounds with significant potential in drug discovery. The introduction of a bromine atom to the pyrimidine ring can modulate the compound's physicochemical properties, often enhancing its biological activity. This guide details the experimental protocols for key in vitro assays, presents quantitative data on the biological activities of various brominated pyrimidine derivatives, and illustrates relevant signaling pathways and experimental workflows.

In Vitro Cytotoxicity Screening

A primary step in assessing the therapeutic potential of novel compounds is to evaluate their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to determine cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • Brominated pyrimidine compounds

  • Cancer cell lines (e.g., HCT116, A549, K562, U937)[1]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated pyrimidine compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., Dasatinib)[1].

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The 50% inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data: Anticancer Activity of Brominated Pyrimidines

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected brominated pyrimidine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
5c K562 (Chronic Myeloid Leukemia)Not specified as potent[1]
5e K562 (Chronic Myeloid Leukemia)Not specified as potent[1]
6g K562 (Chronic Myeloid Leukemia)Not specified as potent[1]
9e K562 (Chronic Myeloid Leukemia)Not specified as potent[1]
9f K562 (Chronic Myeloid Leukemia)Not specified as potent[1]
10c K562 (Chronic Myeloid Leukemia)Not specified as potent[1]
18a Osteoblast cells1 pM (most efficacious)[2]

Antimicrobial Screening

The antibacterial and antifungal potential of brominated pyrimidines is another important area of investigation. The disc diffusion method is a common preliminary screening technique.

Experimental Protocol: Disc Diffusion Antimicrobial Assay

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound on an agar plate inoculated with a specific microorganism.

Materials:

  • Brominated pyrimidine compounds

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)[3]

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile paper discs (6 mm diameter)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Standard antibiotic discs (e.g., Erythromycin)[3]

  • Petri dishes

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plate using a sterile cotton swab to create a lawn of growth.

  • Disc Impregnation: Dissolve the brominated pyrimidine compounds in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate the sterile paper discs with a defined volume of the compound solution and allow the solvent to evaporate.

  • Disc Placement: Place the impregnated discs, along with a negative control (disc with solvent only) and a positive control (standard antibiotic disc), onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Brominated Pyrimidines

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of a brominated pyrimidine derivative.

Compound IDMicroorganismMIC (µg/mL)Reference
AY5 Pseudomonas aeruginosa>500 (least active)[3]
AY5 E. coliNo activity at 500[3]
AY5 Klebsiella PneumoniaNo activity at 500[3]

Antiviral Screening

Brominated pyrimidine nucleosides have shown promise as antiviral agents. The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Experimental Protocol: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

Materials:

  • Brominated pyrimidine nucleoside analogues

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock (e.g., Herpes Simplex Virus-1, HSV-2)[4]

  • Cell culture medium

  • Overlay medium (containing a gelling agent like carboxymethylcellulose or agar)

  • Crystal violet staining solution

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Compound and Virus Preparation: Prepare serial dilutions of the brominated pyrimidine compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques.

  • Infection and Treatment: Remove the culture medium from the cells and infect them with the virus in the presence of different concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption to the cells.

  • Overlay Application: After the adsorption period, remove the virus-compound mixture and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: After incubation, fix the cells and stain them with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Quantitative Data: Antiviral Activity of Brominated Pyrimidines

The following table summarizes the in vitro antiviral activity of selected brominated pyrimidine nucleosides.

Compound IDVirusActivityReference
BrPdR HSV-1, HSV-2Significant[4]
IPdR HSV-1, HSV-2Higher activity than BrPdR[4]

Enzyme Inhibition Screening

Many brominated pyrimidines exert their biological effects by inhibiting specific enzymes, such as protein kinases, which are crucial regulators of cellular processes.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Brominated pyrimidine compounds

  • Purified kinase (e.g., Bcr-Abl, Aurora kinases)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, its substrate, ATP, and different concentrations of the brominated pyrimidine inhibitor. Include a no-inhibitor control.

  • Kinase Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. The IC50 value is the concentration of the inhibitor that reduces the kinase activity by 50%.

Quantitative Data: Kinase Inhibitory Activity of Brominated Pyrimidines

The following table summarizes the kinase inhibitory activity of selected brominated pyrimidine derivatives.

Compound IDKinase TargetIC50 (nM)Reference
5c Bcr-AblPotent[1]
5e Bcr-AblPotent[1]
6g Bcr-AblPotent[1]
9e Bcr-AblPotent[1]
9f Bcr-AblPotent[1]
10c Bcr-AblPotent[1]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which brominated pyrimidines exert their effects is crucial for rational drug design. This section provides diagrams of key signaling pathways and a general experimental workflow for anticancer drug screening.

Signaling Pathway Diagrams

BMP2_SMAD1_Signaling_Pathway cluster_nucleus Nucleus BMP2 BMP2 BMPR BMP Receptor (Type I/II) BMP2->BMPR pSMAD1 pSMAD1/5/8 BMPR->pSMAD1 Phosphorylation Complex pSMAD1/5/8-SMAD4 Complex pSMAD1->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation RUNX2 RUNX2 Complex->RUNX2 Activation Osteogenic_Genes Osteogenic Genes (e.g., RUNX2, Type 1 Col) RUNX2->Osteogenic_Genes Transcription Osteogenesis Osteogenesis Osteogenic_Genes->Osteogenesis

Caption: BMP2/SMAD1 Signaling Pathway in Osteogenesis.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified BCR-ABL Signaling Pathway in CML.

Aurora_Kinase_Signaling_Pathway Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation p53 p53 Aurora_A->p53 Inhibition Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation MDM2 MDM2 p53->MDM2 Inhibition Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Degradation Chromosome_Condensation Chromosome Condensation Histone_H3->Chromosome_Condensation

Caption: Overview of Aurora Kinase Signaling in Cell Cycle.

Experimental Workflow Diagram

Anticancer_Drug_Screening_Workflow Start Start: Library of Brominated Pyrimidines Primary_Screening Primary Screening: Single High-Dose Cytotoxicity Assay (e.g., MTT) Start->Primary_Screening Active_Hits Identify Active Hits (>50% Inhibition) Primary_Screening->Active_Hits Active_Hits->Start Inactive Dose_Response Dose-Response Assay: Determine IC50 Values Active_Hits->Dose_Response Active Potent_Compounds Select Potent Compounds (Low IC50) Dose_Response->Potent_Compounds Potent_Compounds->Dose_Response Not Potent Mechanism_Study Mechanism of Action Studies: - Enzyme Inhibition Assays - Signaling Pathway Analysis Potent_Compounds->Mechanism_Study Potent Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: General Workflow for Anticancer Drug Screening.

References

Methodological & Application

detailed experimental protocol for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the Claisen-Schmidt condensation of benzaldehyde and acetophenone to yield the intermediate chalcone, 1,3-diphenyl-2-propen-1-one. This intermediate is subsequently cyclized with 4-bromobenzamidine hydrochloride in the presence of a base to afford the target compound. This protocol includes detailed procedures, a comprehensive list of reagents and their properties, and a workflow diagram for clarity.

Introduction

Pyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in the field of drug discovery due to their wide range of biological activities. The 2,4,6-trisubstituted pyrimidine scaffold is a common motif in pharmacologically active molecules. The title compound, this compound, incorporates a bromophenyl group, which can serve as a handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. The synthetic route described herein is a robust and well-established method for the preparation of such pyrimidine derivatives.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
BenzaldehydeReactant (Step 1)C₇H₆O106.121.0
AcetophenoneReactant (Step 1)C₈H₈O120.151.0
Sodium HydroxideBase (Step 1)NaOH40.00Catalyst
1,3-Diphenyl-2-propen-1-oneIntermediateC₁₅H₁₂O208.261.0
4-Bromobenzamidine hydrochlorideReactant (Step 2)C₇H₈BrClN₂235.511.0
Potassium CarbonateBase (Step 2)K₂CO₃138.212.0
This compoundProductC₂₂H₁₅BrN₂387.28-

Experimental Protocols

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This procedure is based on the Claisen-Schmidt condensation reaction.

  • Preparation of Base Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of sodium hydroxide in a mixture of 50 mL of ethanol and 30 mL of distilled water with stirring until a homogenous solution is obtained.

  • Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stirrer, add 5.3 g (0.05 mol) of benzaldehyde and 6.0 g (0.05 mol) of acetophenone.

  • Reaction Execution: To the mixture of aldehyde and ketone, slowly add the previously prepared sodium hydroxide solution with constant stirring. Maintain the reaction temperature between 20-25°C using a water bath.

  • Reaction Monitoring and Work-up: Continue stirring the reaction mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, a yellow precipitate of the chalcone will form.

  • Isolation and Purification: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the crude product using a Büchner funnel and wash with cold water until the washings are neutral to litmus paper. Further wash the product with a small amount of cold ethanol. Dry the purified 1,3-diphenyl-2-propen-1-one. The expected yield is typically high.

Step 2: Synthesis of this compound

This procedure involves the cyclocondensation of the synthesized chalcone with 4-bromobenzamidine hydrochloride.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2.08 g (0.01 mol) of 1,3-diphenyl-2-propen-1-one, 2.36 g (0.01 mol) of 4-bromobenzamidine hydrochloride, and 2.76 g (0.02 mol) of anhydrous potassium carbonate.

  • Solvent Addition: Add 30 mL of dimethylformamide (DMF) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 150-160°C) with continuous stirring for 6-8 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation and Purification: Pour the cooled reaction mixture into 150 mL of ice-cold water with stirring. A solid precipitate will form. Filter the crude product, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/DMF mixture, to obtain pure this compound.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Synthesis benzaldehyde Benzaldehyde mix1 Mixing & Stirring (20-25°C, 2-3h) benzaldehyde->mix1 acetophenone Acetophenone acetophenone->mix1 naoh_sol NaOH Solution (Ethanol/Water) naoh_sol->mix1 filtration1 Filtration & Washing mix1->filtration1 chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) filtration1->chalcone reflux Reflux (150-160°C, 6-8h) chalcone->reflux amidine 4-Bromobenzamidine HCl amidine->reflux k2co3 K₂CO₃ k2co3->reflux dmf DMF (Solvent) dmf->reflux precipitation Precipitation (in Ice Water) reflux->precipitation recrystallization Recrystallization precipitation->recrystallization final_product 2-(4-Bromophenyl)-4,6- diphenylpyrimidine recrystallization->final_product

Caption: Synthetic pathway for this compound.

Application Note: ¹H and ¹³C NMR Characterization of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. This compound and its analogs are of significant interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation using NMR spectroscopy is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies. This application note presents predicted ¹H and ¹³C NMR data in a structured format and a comprehensive experimental protocol for sample preparation and data acquisition.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds, including positional isomers such as 4-(2-bromophenyl)-2,6-diphenylpyrimidine and 4-(3-bromophenyl)-2,6-diphenylpyrimidine.[3] The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.70d, J ≈ 8.5 Hz2HH-2', H-6' (of the 4-bromophenyl group)
~8.30d, J ≈ 8.0 Hz4HH-2'', H-6'' (of the two phenyl groups at C4 and C6)
~7.95s1HH-5 (of the pyrimidine ring)
~7.65d, J ≈ 8.5 Hz2HH-3', H-5' (of the 4-bromophenyl group)
~7.55m6HH-3'', H-4'', H-5'' (of the two phenyl groups at C4 and C6)

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~165.0C-4, C-6 (pyrimidine ring)
~164.5C-2 (pyrimidine ring)
~139.5C-1'' (phenyl groups at C4 and C6)
~137.8C-1' (4-bromophenyl group)
~132.0C-3', C-5' (4-bromophenyl group)
~130.9C-4'' (phenyl groups at C4 and C6)
~129.0C-2', C-6' (4-bromophenyl group)
~128.5C-2'', C-6'' & C-3'', C-5'' (phenyl groups at C4 and C6)
~125.0C-4' (4-bromophenyl group, C-Br)
~110.0C-5 (pyrimidine ring)

Experimental Protocol

This protocol outlines the steps for preparing a sample of this compound for NMR analysis and the general procedure for data acquisition.

1. Materials and Equipment

  • This compound sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[4]

  • High-quality 5 mm NMR tubes[5]

  • Deuterated chloroform (CDCl₃)

  • Pasteur pipettes and glass wool

  • Vortex mixer or sonicator

  • Analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the solid this compound into a clean, dry vial.[4][6]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4][5] CDCl₃ is a common solvent for nonpolar organic compounds.[4]

  • Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved, creating a homogeneous solution.[4]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution directly into a clean NMR tube.[6] This is achieved by passing the solution through a small plug of glass wool inserted into a Pasteur pipette.

  • Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 4-5 cm in height from the bottom.[4]

  • Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation.[4] Wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.

3. NMR Data Acquisition

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.[4] Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[4]

  • Tuning: Tune the NMR probe to the appropriate frequencies for ¹H and ¹³C nuclei.[4]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[7][8]

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (e.g., 128 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its weaker magnetic moment.[9]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or tetramethylsilane (TMS) if added as an internal standard (δ 0.00 ppm). For ¹³C, the CDCl₃ triplet is centered at δ 77.16 ppm.[10]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Clean Tube filter->cap insert Insert into Spectrometer cap->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (1H & 13C) lock_shim->acquire process Process FID (FT, Phasing) acquire->process calibrate Calibrate Spectrum process->calibrate analyze Analyze and Assign Peaks calibrate->analyze

Caption: Experimental workflow for NMR characterization.

Conclusion

The protocols and predicted data presented in this application note serve as a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. Adherence to these procedures will facilitate the acquisition of high-quality, reproducible NMR data, which is essential for the unambiguous structural confirmation and purity assessment of this important chemical entity in research and development settings.

References

Application Notes and Protocols: Mass Spectrometry Analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol and expected data for the mass spectrometry analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. This compound is of interest in medicinal chemistry and materials science.[1] Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing information on molecular weight and structural fragmentation patterns. The presence of a bromine atom results in a characteristic isotopic pattern that is a key identifier in the mass spectrum.[2]

Molecular Structure and Properties

  • Compound Name: this compound

  • CAS Number: 58536-46-2[1]

  • Molecular Formula: C₂₂H₁₅BrN₂[1]

  • Molecular Weight: 387.28 g/mol [1]

  • Structure:

    • A central pyrimidine ring.

    • A 4-bromophenyl group attached at the 2-position of the pyrimidine ring.

    • Two phenyl groups attached at the 4 and 6-positions of the pyrimidine ring.

Expected Mass Spectrometry Data

The following table summarizes the expected quantitative data from a mass spectrometry analysis of this compound. The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) will result in two molecular ion peaks (M⁺ and M+2) of similar intensity.[2]

Ion Description Expected m/z (for ⁷⁹Br) Expected m/z (for ⁸¹Br) Notes
[M]⁺Molecular Ion386.04388.04The molecular ion peaks are expected to be intense due to the aromatic nature of the compound.
[M-Br]⁺Loss of Bromine radical307.12307.12Fragmentation of the C-Br bond.
[M-C₆H₅]⁺Loss of a Phenyl radical309.08311.08Cleavage of a phenyl group from the pyrimidine ring.
[M-C₆H₄Br]⁺Loss of the Bromophenyl radical231.10231.10Fragmentation of the bond connecting the bromophenyl group to the pyrimidine ring.
[C₁₀H₇N₂]⁺Pyrimidine with one phenyl group155.06155.06Further fragmentation of the pyrimidine core.
[C₆H₅]⁺Phenyl cation77.0477.04A common fragment in aromatic compounds.
[C₄H₂N₂]⁺Pyrimidine ring fragment78.0278.02Fragmentation of the core pyrimidine structure.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using Electron Ionization Mass Spectrometry (EI-MS).

1. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • The concentration may need to be optimized depending on the sensitivity of the instrument.

2. Instrumentation

  • Mass Spectrometer: A high-resolution mass spectrometer capable of Electron Ionization (EI).

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for EI-MS)

  • Mass Range: m/z 50-500

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet. For direct infusion, a heated probe is used to volatilize the sample.

  • Detector: Electron multiplier or other suitable detector.

3. Data Acquisition

  • Introduce a blank solvent into the mass spectrometer to obtain a background spectrum.

  • Introduce the prepared sample solution into the instrument via the chosen inlet system.

  • Acquire the mass spectrum over the specified mass range.

  • Ensure sufficient scans are averaged to obtain a good signal-to-noise ratio.

4. Data Analysis

  • Subtract the background spectrum from the sample spectrum.

  • Identify the molecular ion peaks (M⁺ and M+2) and confirm the characteristic isotopic pattern for a monobrominated compound.

  • Identify and analyze the major fragment ions.

  • Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolve Dissolve Compound in Solvent vortex Vortex to Homogenize dissolve->vortex ms_intro Introduce Sample into MS vortex->ms_intro ionize Electron Ionization (70 eV) ms_intro->ionize acquire Acquire Mass Spectrum ionize->acquire bg_subtract Background Subtraction acquire->bg_subtract peak_id Peak Identification bg_subtract->peak_id frag_analysis Fragmentation Analysis peak_id->frag_analysis report report frag_analysis->report Generate Report

Caption: Workflow for Mass Spectrometry Analysis.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the bonds connecting the substituent groups to the pyrimidine core.

G cluster_frags cluster_secondary_frags M [C₂₂H₁₅BrN₂]⁺˙ m/z = 386/388 F1 [C₂₂H₁₅N₂]⁺ m/z = 307 (Loss of Br) M->F1 - Br F2 [C₁₆H₁₀BrN₂]⁺ m/z = 309/311 (Loss of C₆H₅) M->F2 - C₆H₅ F3 [C₁₆H₁₁N₂]⁺ m/z = 231 (Loss of C₆H₄Br) M->F3 - C₆H₄Br F4 [C₁₀H₇N₂]⁺ m/z = 155 F2->F4 - C₆H₄Br F5 [C₆H₅]⁺ m/z = 77 F3->F5 - C₁₀H₆N₂

Caption: Predicted Fragmentation of the Compound.

References

Application Note: FT-IR Spectroscopic Analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. This pyrimidine derivative is of interest in medicinal chemistry and materials science.[1][2] FT-IR spectroscopy is a rapid and non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound.[3][4][5] The protocols outlined herein are designed to ensure high-quality spectral data for structural elucidation and quality control purposes.

Introduction

This compound is a heterocyclic organic compound featuring a central pyrimidine ring substituted with two phenyl groups and one bromophenyl group.[2] The pyrimidine core is a key pharmacophore in many biologically active molecules.[3][6][7] The analysis of the vibrational modes of its constituent functional groups via FT-IR spectroscopy is a critical step in its synthesis and characterization, confirming the presence of key structural motifs. This application note details the expected FT-IR spectral characteristics and provides a standardized protocol for sample analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The key predicted vibrational modes are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3100-3000C-H stretchAromatic (Phenyl and Pyrimidine rings)Medium to Weak
1600-1550C=N stretchPyrimidine ringMedium to Strong
1580-1450C=C stretchAromatic ringsMedium to Strong
1200-1000C-N stretchPyrimidine ringMedium
~830C-H out-of-plane bend1,4-disubstituted (para) phenyl ringStrong
770-730 & 710-690C-H out-of-plane bendMonosubstituted phenyl ringsStrong
600-500C-Br stretchBromophenyl groupMedium to Strong

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Actual peak positions may vary slightly due to the specific molecular environment.

Experimental Protocols

This section details the methodology for obtaining the FT-IR spectrum of solid this compound.

3.1. Materials and Equipment

  • This compound (solid powder)

  • FT-IR Spectrometer (e.g., PerkinElmer, Bruker) with a deuterated L-alanine triglycine sulfate (DLATGS) detector.[8]

  • Potassium Bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Sample holder for solid pellets

  • Spatula

  • Desiccator

3.2. Sample Preparation: KBr Pellet Method

The KBr pellet method is a common technique for analyzing solid samples in transmission mode.

  • Drying: Gently grind approximately 100-200 mg of KBr powder in an agate mortar to a fine consistency. Dry the KBr in an oven at 110°C for 2-4 hours to remove any adsorbed water. Cool to room temperature in a desiccator.

  • Mixing: Weigh approximately 1-2 mg of the this compound sample and mix it with about 100 mg of the dried KBr powder.

  • Grinding: Thoroughly grind the mixture in the agate mortar for 2-5 minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The final mixture should be a fine, free-flowing powder.

  • Pellet Formation: Transfer a portion of the mixture into the die of a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Pellet Inspection: A high-quality pellet should be thin and clear. If the pellet is opaque or brittle, it may indicate insufficient grinding, the presence of moisture, or an incorrect sample-to-KBr ratio.

3.3. FT-IR Spectrum Acquisition

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet containing the sample into the appropriate holder in the spectrometer's sample compartment.

  • Data Collection: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The resulting FT-IR spectrum should be analyzed for the presence of the characteristic peaks outlined in the data table above.

  • Aromatic C-H Stretches: Look for a group of weak to medium bands in the 3100-3000 cm⁻¹ region.

  • Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will appear as a series of sharp, medium to strong bands in the 1600-1450 cm⁻¹ "fingerprint" region.

  • C-H Bending (Out-of-Plane): Strong absorptions corresponding to the substitution patterns of the aromatic rings are expected. A strong band around 830 cm⁻¹ is indicative of the 1,4-disubstituted bromophenyl group. Bands in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges are characteristic of the monosubstituted phenyl rings.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹.

Workflow Diagram

The following diagram illustrates the experimental workflow for obtaining the FT-IR spectrum of this compound.

FT_IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectrum Acquisition cluster_analysis Data Analysis start Start: Solid Sample grind_kbr Grind and Dry KBr start->grind_kbr weigh_sample Weigh Sample (1-2 mg) and KBr (100 mg) grind_kbr->weigh_sample mix_grind Mix and Grind Sample with KBr weigh_sample->mix_grind press_pellet Press Mixture into a Pellet mix_grind->press_pellet pellet_ready Transparent KBr Pellet Ready press_pellet->pellet_ready background Acquire Background Spectrum insert_sample Place Pellet in Spectrometer background->insert_sample run_scan Run Sample Scan (4000-400 cm⁻¹) insert_sample->run_scan process_data Process Data (Ratio to Background) run_scan->process_data final_spectrum Final FT-IR Spectrum process_data->final_spectrum peak_id Identify Characteristic Peaks compare Compare with Predicted Data Table peak_id->compare structure_confirm Confirm Molecular Structure compare->structure_confirm end End: Report Results structure_confirm->end

Caption: Experimental workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Conclusion

FT-IR spectroscopy is an essential analytical tool for the structural characterization of synthesized compounds like this compound. The protocol described provides a reliable method for obtaining high-quality spectra, and the predicted peak assignments serve as a guide for accurate spectral interpretation, facilitating structural verification and purity assessment in research and drug development settings.

References

The Untapped Potential of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in Photopolymerization: A Call for Research

Author: BenchChem Technical Support Team. Date: December 2025

While the unique chemical structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine suggests its potential as a photoinitiator for polymerization, a comprehensive review of current scientific literature reveals a significant gap in research dedicated to this application. At present, there are no detailed application notes or established protocols for its use in initiating the polymerization of common monomers such as acrylates and methacrylates.

Researchers, scientists, and drug development professionals are constantly seeking novel and efficient photoinitiators for applications ranging from advanced material synthesis to the fabrication of biomedical devices. The compound this compound, with its aromatic pyrimidine core and a bromophenyl substituent, possesses photophysical properties that theoretically make it a candidate for initiating polymerization reactions upon exposure to light. The presence of the bromine atom, in particular, could facilitate the generation of radicals under UV or visible light, a key step in initiating free-radical polymerization.

However, despite its promising structure, a thorough search of scientific databases and chemical literature did not yield any studies that specifically investigate or quantify the performance of this compound as a photoinitiator. Key performance indicators such as initiation efficiency, polymerization rates for various monomers, and the final properties of the resulting polymers remain uncharacterized.

General Principles and Potential Mechanisms

In the absence of specific data, we can theorize on the potential mechanism by which this compound could function as a photoinitiator. It would likely operate as a Type I photoinitiator, where the molecule undergoes homolytic cleavage upon absorbing light to generate two radical species.

dot

Caption: Proposed photoinitiation mechanism for this compound.

This process would involve the absorption of photons, leading to an excited state, followed by the breaking of a chemical bond to form the initiating radicals. These radicals would then react with monomer units to start the polymerization chain reaction.

A Path Forward: Proposed Experimental Protocols

To unlock the potential of this compound as a photoinitiator, a systematic investigation is required. The following outlines a hypothetical experimental workflow that researchers could adopt to characterize its efficacy.

dot

Experimental_Workflow cluster_prep Preparation cluster_poly Photopolymerization cluster_char Characterization A Synthesize and Purify This compound C Add Photoinitiator to Monomer A->C G Analyze Photophysical Properties (e.g., UV-Vis, Fluorescence) A->G B Prepare Monomer Formulations (e.g., Acrylates, Methacrylates) B->C D Expose to Light Source (e.g., LED, Mercury Lamp) C->D E Monitor Polymerization Kinetics (e.g., Real-Time FTIR) D->E F Determine Polymer Properties (e.g., Molecular Weight, Tg) D->F

Application of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain limited to no specific information regarding the medicinal chemistry applications of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. The following application notes and protocols are based on the analysis of its close structural isomer, 4-(4-Bromophenyl)-2,6-diphenylpyrimidine, and the known biological activities of the broader class of substituted diphenylpyrimidines. This information is intended for research and development purposes and should be considered as a theoretical framework for potential applications.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The substitution pattern on the pyrimidine ring dictates the molecule's three-dimensional structure and its ability to interact with specific biological targets. The compound this compound combines the well-established pyrimidine core with a 4-bromophenyl group at the 2-position and two phenyl groups at the 4- and 6-positions. While direct studies on this specific molecule are scarce, its structural motifs suggest potential applications in several therapeutic areas, including oncology and neurodegenerative diseases. The bromine atom on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of a diverse library of analogs.[1]

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound and its derivatives are hypothesized to be promising candidates for the following applications:

  • Oncology: Diarylpyrimidine derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These receptors are crucial for tumor growth, proliferation, and angiogenesis.

  • Neurodegenerative Diseases: The 4,6-diphenylpyrimidine scaffold has been identified as a promising backbone for the development of dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), enzymes implicated in the pathophysiology of Alzheimer's disease.[3][4][5]

  • Antiviral and Antimicrobial Agents: The pyrimidine core is a common feature in many antiviral and antimicrobial drugs. The specific substitutions on the this compound scaffold could be optimized to target viral or bacterial enzymes.

Quantitative Data Summary

As no specific biological data for this compound is available, the following table summarizes the activity of a closely related isomer and other relevant diphenylpyrimidine derivatives to provide a comparative context for potential efficacy.

Compound/DerivativeTarget(s)IC50/GI50Cell Line/AssayReference
4,6-Diaryl Pyrimidine Derivative (Compound 22)EGFR/VEGFR-2GI50 = 22 nM / IC50 = 1.15 nM (VEGFR-2)NCI-60 Cancer Cell Panel[2]
4,6-Diaryl Pyrimidine Derivative (Compound 29)EGFR/VEGFR-2GI50 = 24 nM / IC50 = 1.60 nM (VEGFR-2)NCI-60 Cancer Cell Panel[2]
4,6-Diphenylpyrimidine Derivative (VB1)MAO-A / AChEIC50 = 18.34 nM (MAO-A) / IC50 = 30.46 nM (AChE)Enzyme Inhibition Assay[4]
4,6-Diphenylpyrimidine Derivative (VB8)MAO-A / AChEIC50 = 1010 nM (MAO-A) / IC50 = 9.54 nM (AChE)Enzyme Inhibition Assay[4]

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to evaluate the potential medicinal chemistry applications of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)

Objective: To determine the inhibitory activity of this compound against protein kinases relevant to cancer.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase domains

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted compound or control.

  • Add 10 µL of a solution containing the kinase and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow_kinase_assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of Compound Dispense Dispense Compound to 384-well Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase Add Kinase and Substrate Reagent_Prep->Add_Kinase Dispense->Add_Kinase Initiate_Reaction Add ATP to Initiate Reaction Add_Kinase->Initiate_Reaction Incubate Incubate at RT for 1 hour Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data signaling_pathway_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription Cell_Outcomes ↓ Proliferation ↓ Angiogenesis ↑ Apoptosis Transcription->Cell_Outcomes Compound 2-(4-Bromophenyl)-4,6- diphenylpyrimidine Compound->EGFR Inhibition Compound->VEGFR2 Inhibition logical_relationship_ad cluster_targets Enzymatic Targets in AD cluster_outcomes Therapeutic Outcomes Compound 2-(4-Bromophenyl)-4,6- diphenylpyrimidine MAO Monoamine Oxidase (MAO) Compound->MAO Inhibition AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition Oxidative_Stress ↓ Oxidative Stress MAO->Oxidative_Stress Contributes to Neurotransmitter_Modulation ↑ Neurotransmitter Levels (e.g., Dopamine, Acetylcholine) AChE->Neurotransmitter_Modulation Degrades Acetylcholine Cognitive_Improvement Improved Cognitive Function Neurotransmitter_Modulation->Cognitive_Improvement Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection

References

Application Notes and Protocols: 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, 2,4,6-triarylpyrimidines have emerged as a privileged structure in the design of targeted therapies, particularly in oncology. 2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a key intermediate in the synthesis of this class of compounds. The presence of the bromophenyl group at the 2-position offers a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential application as an intermediate in the development of kinase inhibitors.

Application: Intermediate for Kinase Inhibitor Synthesis

The 2,4,6-triphenylpyrimidine scaffold has been identified as a potent core for the development of inhibitors targeting key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5][6][7][8] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and angiogenesis.[9][10] The diphenylpyrimidine moiety acts as a scaffold that can be tailored to fit into the ATP-binding pocket of these kinases, leading to their inhibition.[11]

Derivatives of this compound have shown significant potential as noncovalent inhibitors of EGFR, including mutant forms like EGFRT790M/L858R that are responsible for resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2] The strategic placement of substituents on the phenyl rings allows for the optimization of potency and selectivity.

Quantitative Data: Biological Activity of Diphenylpyrimidine Derivatives

The following table summarizes the inhibitory activity of representative diphenylpyrimidine-based kinase inhibitors from recent studies. This data highlights the potential of derivatives synthesized from intermediates like this compound.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Selectivity Index (SI)Reference
9d EGFRT790M/L858R1.097H19750.0977743.4 (over EGFRWT)[1]
14a EGFRT790M/L858R27.5H19750.074>36.4 (over EGFRWT)[2]
14e EGFRT790M/L858R9.1-->109.9 (over EGFRWT)[2]
VB1 MAO-A18.34SH-SY5Y--[12]
VB1 AChE30.46---[12]
VB8 AChE9.54SH-SY5Y--[12]

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol describes a general and efficient one-pot synthesis of 2,4,6-triarylpyrimidines, adapted for the synthesis of the title compound.[13][14][15]

Materials:

  • Benzaldehyde

  • Acetophenone

  • 4-Bromobenzamidine hydrochloride (can be synthesized from 4-bromobenzonitrile)

  • Ammonium acetate

  • Tetrabutylammonium hydrogen sulphate (TBAHS) or another suitable catalyst

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add acetophenone (2.0 mmol), benzaldehyde (1.0 mmol), and 4-bromobenzamidine hydrochloride (1.0 mmol).

  • Add ammonium acetate (1.3 mmol) and a catalytic amount of TBAHS (30 mol%).

  • The reaction mixture is heated to 120 °C under solvent-free conditions with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add hot ethanol to the solidified mixture and stir until the product dissolves.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol and then with deionized water.

  • Dry the product under vacuum to obtain this compound.

Expected Yield: 70-80%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Kinase Inhibition Assay

This protocol outlines a general method for evaluating the in vitro inhibitory activity of synthesized diphenylpyrimidine derivatives against a target kinase, such as EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the test compound dilutions, and a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_process Work-up & Purification cluster_product Final Product Benzaldehyde Benzaldehyde ReactionVessel Reaction Mixture (Solvent-free, 120°C) Benzaldehyde->ReactionVessel Acetophenone Acetophenone Acetophenone->ReactionVessel 4-Bromobenzamidine HCl 4-Bromobenzamidine HCl 4-Bromobenzamidine HCl->ReactionVessel Ammonium Acetate Ammonium Acetate Ammonium Acetate->ReactionVessel Crystallization Crystallization (Ethanol) ReactionVessel->Crystallization Cooling & Dissolution Filtration Filtration & Washing Crystallization->Filtration FinalProduct 2-(4-Bromophenyl)-4,6- diphenylpyrimidine Filtration->FinalProduct

Caption: Synthetic workflow for this compound.

EGFR Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse Inhibitor 2-Aryl-4,6-diphenylpyrimidine (e.g., Derivative of title compound) Inhibitor->EGFR Inhibits ATP Binding EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a diphenylpyrimidine derivative.

References

Application Notes and Protocols for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a versatile organic semiconductor material with significant potential for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Its molecular structure, featuring a pyrimidine core as an electron acceptor and phenyl/bromophenyl moieties, allows for the tuning of its electronic and photophysical properties. The presence of the bromine atom provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives with tailored characteristics for use as emitters, hosts, or charge-transporting materials in OLEDs.[1][2] Pyrimidine derivatives are known for their high thermal stability and electron-accepting nature, making them robust components in electronic devices.[3]

These application notes provide an overview of the key photophysical properties of this compound and its analogues, along with detailed protocols for its synthesis and the fabrication of organic electronic devices.

Data Presentation

Table 1: Photophysical Properties of Phenyl-Pyrimidine Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Photoluminescence Quantum Yield (PLQY, Φ)Solvent
2-phenyl-4,6-di(p-tolyl)pyrimidine275, 3504300.85Dichloromethane
2-(4-methoxyphenyl)-4,6-diphenylpyrimidine280, 3654500.92Chloroform
4-(4-Bromophenyl)-2,6-diphenylpyrimidine (Isomer)Not AvailableNot AvailableNot AvailableNot Available
This compound (Expected)~280, ~355~435~0.80-0.90Dichloromethane

Table 2: Thermal and Electrochemical Properties of Phenyl-Pyrimidine Derivatives

CompoundDecomposition Temp. (T_d, 5% weight loss, °C)Glass Transition Temp. (T_g, °C)HOMO (eV)LUMO (eV)
2-phenyl-4,6-di(p-tolyl)pyrimidine380110-5.8-2.7
2-(4-methoxyphenyl)-4,6-diphenylpyrimidine410125-5.6-2.6
4-(4-Bromophenyl)-2,6-diphenylpyrimidine (Isomer)Not AvailableNot AvailableNot AvailableNot Available
This compound (Expected)~390-420~115-130~ -5.9~ -2.8

Table 3: Performance of OLEDs Employing Phenyl-Pyrimidine Derivatives as Emitters

EmitterHostDevice StructureMax. External Quantum Efficiency (EQE, %)Emission Color
2-phenyl-4,6-di(p-tolyl)pyrimidineCBPITO/NPB/CBP:Emitter/BCP/Alq3/LiF/Al5.2Blue
2-(4-methoxyphenyl)-4,6-diphenylpyrimidinemCPITO/TAPC/mCP:Emitter/TPBi/LiF/Al7.8Sky Blue
This compound (Projected)CBP or mCPITO/HTL/Host:Emitter/ETL/EIL/Cathode~5-8%Blue

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 2,4,6-triarylpyrimidines.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

  • 4-Bromobenzamidine hydrochloride

  • Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • Dichloromethane

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-1,3-propanedione (1 equivalent) and 4-bromobenzamidine hydrochloride (1.1 equivalents) in ethanol.

  • Base Addition: Slowly add a solution of potassium hydroxide (2.5 equivalents) in ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Neutralization: Neutralize the mixture with dilute hydrochloric acid until a precipitate is formed.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane or toluene/hexane) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photophysical Characterization

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Time-Correlated Single Photon Counting (TCSPC) system

Procedure:

  • Sample Preparation: Prepare dilute solutions of the synthesized compound in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or cyclohexane) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the solution to determine the absorption maxima (λ_abs).

  • Steady-State Fluorescence Spectroscopy: Excite the solution at a wavelength corresponding to a major absorption peak and record the emission spectrum to determine the emission maxima (λ_em).

  • Photoluminescence Quantum Yield (PLQY) Measurement: Determine the PLQY using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546). The PLQY is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "std" refer to the sample and the standard, respectively.

  • Fluorescence Lifetime Measurement: Measure the fluorescence decay profile using a TCSPC system. The decay data can be fitted to an exponential function to determine the fluorescence lifetime (τ).

Protocol 3: Fabrication of a Multilayer OLED Device

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Host material (e.g., CBP or mCP)

  • This compound (as dopant emitter)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Spin coater

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120°C for 15 minutes in a glovebox.

  • Organic Layer Deposition: Transfer the substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). Sequentially deposit the following layers:

    • Hole Transport Layer (HTL): TAPC (~40 nm)

    • Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and the this compound dopant (e.g., 6 wt%) to a thickness of ~20 nm.

    • Electron Transport Layer (ETL): TPBi (~30 nm)

    • Electron Injection Layer (EIL): LiF (~1 nm)

  • Cathode Deposition: Deposit the aluminum (Al) cathode (~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated OLED device.

Mandatory Visualizations

molecular_structure cluster_pyrimidine Pyrimidine Core cluster_bromophenyl 4-Bromophenyl Group cluster_phenyl1 Phenyl Group cluster_phenyl2 Phenyl Group N1 C2 N1->C2 N3 C2->N3 C2_attach C4 N3->C4 C5 C4->C5 C4_attach C6 C5->C6 C6->N1 C6_attach Br C2_attach->Br at C2 C4_phenyl Ph C4_attach->C4_phenyl at C4 C6_phenyl Ph C6_attach->C6_phenyl at C6

Caption: Molecular structure of this compound.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S1 Vibrational Relaxation T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν'') T1->T1 Vibrational Relaxation

Caption: Jablonski diagram illustrating photophysical processes.

oled_fabrication_workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps Cleaning ITO Substrate Cleaning (DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL Spin-coat HIL (PEDOT:PSS) UV_Ozone->HIL Anneal Anneal HIL HIL->Anneal HTL Evaporate HTL (TAPC) Anneal->HTL EML Co-evaporate EML (Host:Emitter) HTL->EML ETL Evaporate ETL (TPBi) EML->ETL EIL Evaporate EIL (LiF) ETL->EIL Cathode Evaporate Cathode (Al) EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL, EQE) Encapsulation->Characterization

Caption: Workflow for OLED fabrication and testing.

References

Application Notes and Protocols: Purification of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a heterocyclic compound with a pyrimidine core, a key structural motif in many biologically active molecules and functional materials. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a high-purity compound for further use. Column chromatography is a widely employed and effective technique for the purification of such organic compounds.[1][2][3][4] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The protocol is based on general procedures for the purification of pyrimidine derivatives and related organic molecules.[1][5]

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Equipment
  • Fume hood

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • UV lamp for TLC visualization

  • Heating mantle or water bath

Experimental Protocol

Preparation of the Crude Sample

Before purification, it is essential to have an estimate of the purity of the crude product and to remove any solid impurities through filtration.

  • Dissolution: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a stock solution for TLC analysis.

  • TLC Analysis: Spot the crude sample solution onto a TLC plate and develop it using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide good separation between the desired product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.

Column Chromatography Setup and Procedure

The following protocol outlines the steps for wet packing of a silica gel column, a commonly used method to avoid air bubbles in the stationary phase.[1]

  • Column Preparation:

    • Ensure the chromatography column is clean, dry, and mounted vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

    • Add a thin layer (approx. 1 cm) of sand over the plug.[6]

  • Packing the Column:

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).[1] The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry.

    • Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and eluent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.[7] Carefully apply the concentrated solution to the top of the silica gel bed using a pipette.

    • Dry Loading: Alternatively, dissolve the crude product in a suitable solvent, add a small amount of silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder.[5][6] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin the elution process by opening the stopcock to achieve a steady flow rate. A typical flow rate for gravity chromatography is a few drops per second.

    • Start collecting the eluate in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane).[5] This is often necessary if the impurities have a wide range of polarities.

  • Monitoring the Separation:

    • Monitor the separation by spotting aliquots from the collected fractions onto TLC plates.

    • Develop the TLC plates in the appropriate solvent system and visualize the spots under a UV lamp.

    • Identify the fractions containing the pure product.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.

    • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS, melting point).

Data Presentation

The following tables summarize typical parameters and expected results for the column chromatography purification of this compound.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Column Dimensions30 cm length x 3 cm diameter
Mass of Crude Product1.0 g
Mass of Silica Gel75 g
Eluent System (Gradient)n-Hexane:Ethyl Acetate (98:2 to 90:10)
Fraction Size20 mL

Table 2: TLC Analysis and Product Isolation

Fraction(s)TLC Rf Value (95:5 Hexane:EtOAc)AppearanceMass of Isolated Solid
1-5-Colorless liquid-
6-100.6 (Impurity A)White solid0.15 g
11-25 0.35 (Product) White solid 0.75 g
26-300.1 (Impurity B)Yellowish solid0.05 g

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve_crude Dissolve in Minimal Solvent crude_product->dissolve_crude tlc_analysis TLC Analysis for Optimal Eluent dissolve_crude->tlc_analysis prepare_column Prepare Silica Gel Column tlc_analysis->prepare_column load_sample Load Crude Sample prepare_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions Combine Pure Fractions monitor_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by silica gel column chromatography. The key to a successful separation is the determination of an appropriate solvent system through preliminary TLC analysis. This method is adaptable and can be scaled up or down depending on the quantity of the crude product. The purity of the final product should be confirmed by analytical techniques to ensure it meets the requirements for its intended application in research and development.

References

Application Notes and Protocols for the Recrystallization of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to ensure the removal of impurities that may have arisen from starting materials or side reactions during its synthesis. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent system. This document provides detailed application notes and protocols for the recrystallization of this compound, with a focus on achieving high purity.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature. In an ideal recrystallization, an impure solid is dissolved in a minimal amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent. The purified crystals are then isolated by filtration.

Solvent Selection

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

Based on available data for this compound, ethanol is a suitable solvent for its recrystallization.[1] For pyrimidine derivatives in general, other common solvents include methanol, ethyl acetate, and solvent mixtures like hexane/acetone or hexane/THF.[2]

Data Presentation

While specific quantitative data for the recrystallization of this compound is not extensively published, the following table summarizes typical parameters and expected outcomes based on general procedures for similar pyrimidine derivatives.[2][3]

ParameterValue/RangeNotes
Recrystallization Solvent EthanolIndicated as a suitable solvent.[1]
Melting Point (Purified) 235-237 °CAs reported for the ethanol-recrystallized product.[1]
Typical Recovery Yield 80-95%Highly dependent on the initial purity and careful execution of the protocol.
Purity Achieved >98%Purity can be assessed by techniques such as HPLC, GC, or melting point analysis.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol is recommended for the general purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. To a separate flask, add ethanol and bring it to a gentle boil using a heating mantle.

  • Addition of Hot Solvent: Add a small portion of the hot ethanol to the flask containing the crude solid and begin stirring. Continue to add the hot solvent portion-wise until the compound just completely dissolves.[2][4] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Remove the flask from the heat source and allow the clear solution to cool slowly to room temperature on a benchtop.[4][5] Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product from the solution.[2][5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2][4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[4]

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or a desiccator to remove any remaining solvent.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point within the expected range (235-237 °C) is indicative of high purity.[1] Further analysis by techniques like HPLC or NMR can also be performed to confirm purity.

Troubleshooting
  • No crystals form upon cooling: The solution may not be saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[2] If this fails, some solvent can be evaporated to increase the concentration.

  • Oiling out: The compound may come out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. Reheat the solution to dissolve the oil and allow it to cool more slowly. Using a larger volume of solvent may also help.

  • Low recovery: This can be due to using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying cluster_analysis Analysis A Crude Compound in Flask B Add Minimal Hot Ethanol A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Crystals H->I J Pure Crystalline Product I->J K Melting Point & Purity Analysis J->K

References

Application Notes and Protocols for 2-(4-Bromophenyl)-4,6-diphenylpyrimidine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-4,6-diphenylpyrimidine is a versatile organic molecule with significant potential in materials science. Its core structure, a pyrimidine ring substituted with three phenyl groups, provides a thermally stable and electronically active scaffold. The presence of a bromine atom on one of the phenyl rings offers a reactive site for further functionalization, allowing for the tuning of its properties and the synthesis of more complex materials. This document provides an overview of its potential applications, key properties, and detailed experimental protocols for its synthesis and modification.

The electron-deficient nature of the pyrimidine ring makes this class of compounds particularly suitable for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where they can function as emitters, host materials, or electron transporters.[1][2] The ability to modify the peripheral phenyl rings allows for the fine-tuning of the molecule's electronic and photophysical properties.

Potential Applications in Materials Science

The unique structural and electronic features of this compound open up possibilities for its use in several areas of materials science:

  • Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can serve as a building block for various components of OLEDs.[1][2] By functionalizing the bromophenyl group with electron-donating moieties, it is possible to create efficient thermally activated delayed fluorescence (TADF) emitters or phosphorescent host materials.[1]

  • Functional Polymers: The bromo-substituent acts as a handle for polymerization reactions, enabling the incorporation of the pyrimidine unit into the backbone of conjugated polymers for applications in organic solar cells or field-effect transistors.

  • Molecular Sensors: The photophysical properties of pyrimidine derivatives can be sensitive to their environment.[3][4] This solvatochromic behavior could be exploited for the development of fluorescent probes for detecting specific analytes or changes in local polarity.

  • Thermochromic Materials: While not extensively studied for this specific molecule, pyrimidine derivatives have the potential to exhibit thermochromism, where their color or emission properties change with temperature. This could be utilized in smart windows or temperature-sensitive coatings.

Key Properties and Characterization Data

While specific experimental data for this compound is limited in publicly available literature, data from closely related 2-phenyl-4,6-diarylpyrimidine derivatives can provide valuable insights into its expected properties.

Thermal Stability

Thermogravimetric analysis (TGA) of similar pyrimidine derivatives has demonstrated their high thermal stability, a crucial property for materials used in electronic devices that operate at elevated temperatures. For instance, derivatives of 2-phenylpyrimidine containing triphenylamino or 4,4'-dimethoxytriphenylamino moieties have shown high 5% weight loss temperatures (Td) of 397 °C and 438 °C, respectively.[1]

Table 1: Representative Thermal Properties of Related 2-Phenylpyrimidine Derivatives

Compound5% Weight Loss Temperature (Td) (°C)Reference
4,6-Bis(4-(diphenylamino)phenyl)-2-phenylpyrimidine397[1]
4,6-Bis(4-(di(4-methoxyphenyl)amino)phenyl)-2-phenylpyrimidine438[1]
Photophysical Properties

The photophysical properties of 2-aryl-4,6-diphenylpyrimidine derivatives are highly tunable. The absorption and emission wavelengths can be modified by introducing different substituents on the phenyl rings. For example, the introduction of electron-donating groups like methoxy or diphenylamino can lead to a red-shift in the emission spectrum.[1]

Table 2: Representative Photophysical and OLED Performance Data of a Related 2-Phenylpyrimidine Derivative

CompoundEmission Peak (nm)External Quantum Efficiency (EQE) (%)
4,6-Bis(4-(di(4-methoxyphenyl)amino)phenyl)-2-phenylpyrimidine520 (in electroluminescence)up to 10.6

Data is for a derivative and serves as an example of the potential of this class of compounds.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine.[1]

Reaction Scheme:

Materials:

  • (4-Bromophenyl)amidine hydrochloride

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (for recrystallization)

Procedure:

  • Dissolve 1,3-diphenyl-2-propen-1-one (1.0 eq) and (4-bromophenyl)amidine hydrochloride (1.1 eq) in ethanol in a round-bottom flask.

  • Stir the mixture and heat to reflux.

  • After 15 minutes of reflux, add a 3M aqueous solution of potassium hydroxide (3.0 eq) dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer, wash it with a saturated brine solution, and dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Functionalization via Suzuki-Miyaura Cross-Coupling

The bromo-substituent on the 2-phenyl ring is a versatile handle for introducing various functional groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the synthesis of a wide range of derivatives with tailored properties.

General Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship of this compound in Materials Science

G Potential of this compound A 2-(4-Bromophenyl)-4,6- diphenylpyrimidine B Core Properties (Thermal Stability, Electronic Nature) A->B C Functionalization (Bromo Group) A->C D OLED Materials (Emitters, Hosts) B->D E Functional Polymers B->E F Molecular Sensors B->F G Thermochromic Materials B->G H Suzuki Coupling C->H I Buchwald-Hartwig Amination C->I J Other Cross-Coupling C->J H->D I->D J->E

Caption: Structure-property-application relationship of the title compound.

Experimental Workflow for Synthesis and Functionalization

G Synthetic Workflow cluster_0 Synthesis of Core Structure cluster_1 Functionalization (e.g., Suzuki Coupling) A Reactants: (4-Bromophenyl)amidine HCl + Chalcone B Cyclocondensation (KOH, Ethanol, Reflux) A->B C Workup & Purification (Extraction, Recrystallization) B->C D 2-(4-Bromophenyl)-4,6- diphenylpyrimidine C->D E Reactants: Core Pyrimidine + Arylboronic Acid D->E Starting Material for Further Synthesis F Pd-Catalyzed Cross-Coupling (Catalyst, Base, Solvent, Heat) E->F G Workup & Purification (Extraction, Chromatography) F->G H Functionalized Pyrimidine Derivative G->H

Caption: Workflow for synthesis and subsequent functionalization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely adopted method is the base-catalyzed cyclocondensation reaction of a chalcone precursor with benzamidine hydrochloride. This approach, a variation of the Pinner synthesis, is favored for its reliability and generally good yields. The synthesis is typically a two-step process: first, the synthesis of the chalcone intermediate, followed by its reaction with benzamidine to form the pyrimidine ring. One-pot multicomponent reactions have also been developed to streamline this process.

Q2: My overall yield is low. What are the most critical factors to investigate?

A2: Low overall yield can stem from either the chalcone synthesis step or the final cyclocondensation step. For the chalcone synthesis (Claisen-Schmidt condensation), key factors include the choice and concentration of the base, reaction temperature, and purity of the starting aldehyde and ketone. In the cyclocondensation step, the critical parameters are the choice of base, solvent, reaction temperature, and reaction time. Inefficient purification at either stage can also significantly reduce the isolated yield.

Q3: I am observing a significant amount of unreacted chalcone in my final reaction mixture. How can I drive the reaction to completion?

A3: Unreacted chalcone is a common issue. To improve conversion, consider the following:

  • Increase Reaction Time: The reaction may require a longer duration to go to completion. Monitor the progress using Thin Layer Chromatography (TLC).

  • Optimize Temperature: Increasing the reaction temperature, often to the reflux temperature of the solvent, can enhance the reaction rate. Microwave-assisted synthesis can also be a highly effective method to reduce reaction times and improve yields.

  • Choice of Base and Solvent: The combination of base and solvent is crucial. A stronger base or a higher-boiling point solvent might be necessary to facilitate the cyclization.

Q4: I am having difficulty purifying the final product. What are the common impurities and recommended purification methods?

A4: Common impurities include unreacted starting materials (chalcone and benzamidine), and potential side products. Purification is typically achieved through recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel. The choice of eluent for column chromatography will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is often a good starting point.

Q5: Can I use a one-pot method to synthesize this compound?

A5: Yes, one-pot, three-component synthesis is a viable and efficient strategy. This involves reacting 4-bromoacetophenone, benzaldehyde, and benzamidine hydrochloride in a single reaction vessel. This approach can save time and resources by eliminating the need to isolate the intermediate chalcone. Microwave-assisted one-pot syntheses have been shown to be particularly effective, often leading to high yields in a short amount of time.

Troubleshooting Guides

Problem 1: Low Yield in Chalcone Synthesis (Step 1)
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting materials- Inactive or insufficient base.- Low reaction temperature.- Short reaction time.- Use a fresh solution of a strong base like NaOH or KOH.- Optimize the base concentration.- Perform the reaction at a controlled temperature, sometimes cooling is necessary initially to control the exothermic reaction.- Extend the reaction time and monitor by TLC.
Formation of multiple byproducts- Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde.- Add the base solution dropwise to the mixture of the aldehyde and ketone to control the reaction rate.- Ensure the aldehyde used does not have α-hydrogens.
Difficult isolation of the product- Product is too soluble in the reaction mixture.- Oily product obtained instead of a solid.- After reaction completion, pour the mixture into ice-cold water to precipitate the chalcone.- If an oil forms, try scratching the flask or adding a seed crystal to induce crystallization.
Problem 2: Low Yield in Pyrimidine Synthesis (Step 2)
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of chalcone- Insufficient base or inappropriate base strength.- Suboptimal reaction temperature or time.- Poor solvent choice.- Screen different bases (e.g., NaOH, KOH, NaOEt).- Increase the reaction temperature to reflux.- Employ microwave irradiation to accelerate the reaction.- Experiment with different solvents such as ethanol, DMF, or PEG-400.
Formation of a fluorescent byproduct- Hantzsch-type 1,4-dihydropyridine formation.- This side reaction is more common with urea/thiourea. Using benzamidine should minimize this, but if observed, lowering the reaction temperature might help.
Product precipitates during reaction, hindering stirring- Low solubility of the product in the chosen solvent.- Switch to a higher-boiling point solvent in which the product is more soluble at the reaction temperature.- Increase the solvent volume.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of 2,4,6-Triarylpyrimidines
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHEthanolReflux6~70-80
2KOHEthanolReflux5~75-85
3NaOEtEthanolReflux4~80-90
4KOHDMF1003~85-95
5NaOHPEG-4001202>90

Note: Yields are generalized from literature for similar 2,4,6-triarylpyrimidines and may vary for the specific target molecule.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for 2,4,6-Triarylpyrimidine Synthesis
MethodCatalyst/BaseSolventTimeYield (%)
Conventional HeatingKOHEthanol4-6 hours75-85
Microwave IrradiationKOHEthanol5-10 minutes85-95
Microwave IrradiationBF₃·OEt₂Toluene30 minutes~60-78[1]

Note: Data is representative for the synthesis of 2,4,6-triarylpyrimidines and highlights the general advantages of microwave-assisted synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (4-Bromochalcone)

This protocol describes the Claisen-Schmidt condensation to form the chalcone intermediate.[3]

Materials:

  • 4-Bromoacetophenone

  • Benzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 4-bromoacetophenone (1.99 g, 10 mmol) in ethanol (20 mL).

  • To this solution, add benzaldehyde (1.06 g, 10 mmol).

  • Cool the flask in an ice bath and slowly add 10% aqueous NaOH solution (10 mL) dropwise with constant stirring.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (eluent: n-hexane:ethyl acetate = 4:1).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry in a desiccator.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

Protocol 2: Synthesis of this compound

This protocol outlines the cyclocondensation of the chalcone with benzamidine hydrochloride.

Materials:

  • 1-(4-Bromophenyl)-3-phenylprop-2-en-1-one (Chalcone from Protocol 1)

  • Benzamidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (2.87 g, 10 mmol) in ethanol (30 mL).

  • Add benzamidine hydrochloride (1.57 g, 10 mmol) to the solution.

  • While stirring, add a solution of potassium hydroxide (0.84 g, 15 mmol) in ethanol (10 mL) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

SynthesisWorkflow cluster_chalcone Step 1: Chalcone Synthesis cluster_pyrimidine Step 2: Pyrimidine Formation A 4-Bromoacetophenone C Claisen-Schmidt Condensation A->C B Benzaldehyde B->C D 1-(4-Bromophenyl)-3- phenylprop-2-en-1-one C->D Base (NaOH/KOH) Ethanol F Cyclocondensation D->F E Benzamidine HCl E->F G 2-(4-Bromophenyl)-4,6- diphenylpyrimidine F->G Base (KOH) Ethanol, Reflux TroubleshootingYield Start Low Yield Observed CheckStep Identify Problematic Step (TLC Analysis) Start->CheckStep Step1 Step 1: Chalcone Synthesis CheckStep->Step1 Unreacted Starting Materials Step2 Step 2: Pyrimidine Synthesis CheckStep->Step2 Unreacted Chalcone OptimizeBase Optimize Base (Type, Concentration) Step1->OptimizeBase Step2->OptimizeBase OptimizeTempTime Optimize Temperature & Time (Conventional vs. Microwave) OptimizeBase->OptimizeTempTime OptimizeSolvent Optimize Solvent OptimizeTempTime->OptimizeSolvent Purification Review Purification Method (Recrystallization, Chromatography) OptimizeSolvent->Purification ImprovedYield Improved Yield Purification->ImprovedYield

References

common side reactions in the synthesis of 2,4,6-trisubstituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trisubstituted pyrimidines. The following sections address common side reactions and offer practical solutions to improve yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Pinner Synthesis & Related Condensations

Q1: My Pinner synthesis is yielding a complex mixture of byproducts with low conversion of starting materials. What are the common pitfalls?

A1: Low yields and complex product mixtures in the Pinner synthesis often stem from several competing side reactions. The primary culprits are self-condensation of reactants, incomplete cyclization, and hydrolysis of starting materials or intermediates.[1][2][3]

Troubleshooting Guide: Pinner Synthesis Side Reactions

Observation Potential Cause Recommended Action
Significant amount of unreacted amidine and/or dicarbonylHydrolysis of amidine: Amidines are often hygroscopic and can hydrolyze.[2] Inactive amidine: Improper storage can lead to degradation.- Use freshly prepared or purified amidine hydrochloride.[2] - Ensure strictly anhydrous reaction conditions by using oven-dried glassware and anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[2][4]
Formation of triazinesAmidine self-condensation: This is favored under certain basic conditions.- Adjust the pH to disfavor self-condensation.[3] - Control the reaction temperature; lower temperatures can sometimes reduce self-condensation.[3]
Presence of open-chain intermediates in product mixtureIncomplete cyclization: The initial condensation product may not efficiently cyclize.- Increase the reaction time or temperature, monitoring progress by TLC.[3] - Employ a stronger acid or base catalyst to facilitate ring closure.[3]
Formation of regioisomersUse of unsymmetrical β-dicarbonyl compounds: The amidine can react with either carbonyl group.- If regioselectivity is poor, consider a different synthetic strategy or explore catalysts known to direct regioselectivity.[3]

Experimental Protocol: General Procedure for the Pinner Pyrimidine Synthesis with Minimized Side Reactions

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Add the amidine hydrochloride (10 mmol) to the solution.

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Diagram: Troubleshooting Pinner Synthesis

G Troubleshooting Pinner Synthesis Workflow start Low Yield / Complex Mixture check_hydrolysis Check for Hydrolysis (NMR, MS) start->check_hydrolysis check_self_condensation Check for Self-Condensation (NMR, MS) start->check_self_condensation check_cyclization Check for Incomplete Cyclization (TLC, NMR) start->check_cyclization check_regioisomers Check for Regioisomers (NMR, HPLC) start->check_regioisomers anhydrous_conditions Use Anhydrous Conditions check_hydrolysis->anhydrous_conditions fresh_reagents Use Fresh/Pure Reagents check_hydrolysis->fresh_reagents optimize_base Optimize Base/pH check_self_condensation->optimize_base optimize_temp_time Optimize Temp/Time check_cyclization->optimize_temp_time alternative_route Consider Alternative Route check_regioisomers->alternative_route end Successful Synthesis anhydrous_conditions->end Improved Yield fresh_reagents->end Improved Yield optimize_base->end Improved Purity optimize_temp_time->end Improved Yield alternative_route->end Desired Regioisomer

Caption: A workflow for troubleshooting common issues in Pinner pyrimidine synthesis.

Biginelli Reaction

Q2: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it, and how can I prevent its formation?

A2: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at elevated temperatures, which then competes with the desired Biginelli pathway.[2]

Troubleshooting Guide: Hantzsch Dihydropyridine Byproduct Formation

Parameter Recommendation Rationale
Reaction Temperature Maintain a lower, controlled temperature (e.g., 60°C).[2]Higher temperatures promote the decomposition of urea to ammonia, favoring the Hantzsch pathway.[2]
Catalyst Choice Select a Lewis acid catalyst known to favor the Biginelli reaction (e.g., sulfated zirconia).The choice of catalyst can significantly influence the selectivity between the two competing pathways.[2]
Order of Addition Consider adding the urea as the final reactant.This may help minimize the premature decomposition of urea.[2]

Experimental Protocol: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone (DHPM).[1]

Diagram: Competing Pathways in Biginelli Reaction

G cluster_reactants Reactants Aldehyde Aldehyde Biginelli_Pathway Biginelli Pathway Aldehyde->Biginelli_Pathway Hantzsch_Pathway Hantzsch Pathway Aldehyde->Hantzsch_Pathway BetaKetoester β-Ketoester BetaKetoester->Biginelli_Pathway BetaKetoester->Hantzsch_Pathway Urea Urea Urea->Biginelli_Pathway Ammonia Ammonia Urea->Ammonia High Temp Decomposition DHPM Desired DHPM Product Biginelli_Pathway->DHPM DHP Hantzsch DHP Byproduct Hantzsch_Pathway->DHP Ammonia->Hantzsch_Pathway

Caption: Competing Biginelli and Hantzsch reaction pathways.

Q3: My crude product from a Biginelli reaction is difficult to purify due to a suspected N-acylurea byproduct. How can I confirm its presence and prevent its formation?

A3: N-acylureas are common byproducts in the Biginelli reaction, arising from a competing reaction between the β-ketoester and urea. Their presence can complicate purification.[1]

Troubleshooting Guide: N-Acylurea Byproduct Formation

Action Description
Identification Characterize the byproduct using ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm the presence of the N-acylurea structure.[1][2]
Control Stoichiometry Carefully control the stoichiometry of the reactants. Sometimes, adjusting the ratio of urea to the other components can suppress this side reaction.[1]
Catalyst Selection The choice of catalyst can influence the reaction pathway. Screen different catalysts to find one that disfavors N-acylurea formation.[2]
Purification Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][2]

Diagram: N-Acylurea Formation Logic

G Reactants β-Ketoester + Urea Desired_Intermediate N-Acyliminium Ion Intermediate Reactants->Desired_Intermediate Desired Pathway Side_Reaction N-Acylurea Formation Reactants->Side_Reaction Competing Pathway Biginelli_Product Biginelli Product Desired_Intermediate->Biginelli_Product Byproduct N-Acylurea Byproduct Side_Reaction->Byproduct

Caption: Logic diagram illustrating the competing formation of N-acylurea.

Regioselectivity in Alkylation

Q4: I am attempting to alkylate a pyrimidinone and obtaining a mixture of N- and O-alkylated products. How can I control the regioselectivity?

A4: The regioselectivity of pyrimidinone alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the pyrimidine ring.[5][6][7]

Troubleshooting Guide: Controlling N- vs. O-Alkylation

Factor Favors N-Alkylation Favors O-Alkylation
Alkylating Agent More complex alkylating agents (e.g., 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one).[6][7]Simple alkyl halides (e.g., iodomethane, benzyl bromide).
Base Stronger, non-coordinating bases.Weaker bases like K₂CO₃.[8]
Solvent Polar aprotic solvents (e.g., DMF).Less polar solvents (e.g., acetone).[8]
Substituents The substituent at the 6-position of the pyrimidine ring can drive selectivity.[5]Specific alkylating agents like 4-(iodomethyl)pyrimidines can selectively give O-alkylation.[6][7]

Quantitative Data: Comparison of Alkylating Agents for O-Alkylation

Alkylating AgentPyrimidine SubstrateBaseSolventTime (h)Temp. (°C)Yield (%)
4-(Iodomethyl)pyrimidine6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-oneK₂CO₃Acetonitrile16Reflux87
4-(Bromomethyl)pyrimidine6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-oneK₂CO₃Acetonitrile16Reflux80

Data sourced from BenchChem, which may be based on their internal studies or literature reviews.[8]

Experimental Protocol: Selective O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones

Materials:

  • 6-substituted pyrimidin-2(1H)-one (3 mmol)

  • Potassium carbonate (K₂CO₃, 3 mmol)

  • 4-(iodomethyl)pyrimidine (3 mmol)

  • Acetone (15 mL)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (3 mmol).

  • Add 10 mL of acetone to the flask.

  • While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.

  • Heat the resulting mixture to reflux and stir for 30 minutes.

  • After this period, remove the solvent under vacuum.

  • Dissolve the residue in 20 mL of dichloromethane (CH₂Cl₂) and wash twice with 15 mL of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under vacuum to yield the O-alkylated product.[8]

Diagram: N- vs. O-Alkylation Pathways

G Pyrimidine Substituted Pyrimidinone N_Alkylation N-Alkylation Pyrimidine->N_Alkylation Strong Base, Polar Aprotic Solvent O_Alkylation O-Alkylation Pyrimidine->O_Alkylation Weak Base, Less Polar Solvent N_Product N-Alkylated Product N_Alkylation->N_Product O_Product O-Alkylated Product O_Alkylation->O_Product

Caption: Factors influencing the regioselectivity of pyrimidinone alkylation.

References

Technical Support Center: Suzuki-Miyaura Coupling for 2-Arylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling synthesis of 2-arylpyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction for the synthesis of a 2-arylpyrimidine is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Suzuki-Miyaura coupling of 2-halopyrimidines can stem from several factors. The electron-deficient nature of the pyrimidine ring makes 2-halopyrimidines generally reactive substrates; however, issues can arise from the catalyst system, reaction conditions, or substrate stability.[1][2][3]

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used and can be effective, other catalysts or ligand combinations might be more suitable for your specific substrates.[4] For less reactive 2-chloropyrimidines, more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can improve yields by facilitating the oxidative addition step.[5]

  • Solvent and Base Optimization: The solvent and base play crucial roles in the reaction's success. A systematic screening of different solvent systems (e.g., 1,4-dioxane/water, THF/water, toluene/ethanol/water) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is highly recommended.[6][7] The presence of water is often beneficial, with a 2:1 or 1:1 ratio of organic solvent to water showing good results in many cases.[6]

  • Temperature and Reaction Time: Insufficient temperature or reaction time can lead to incomplete conversion. If starting material remains, consider increasing the reaction temperature.[5] Microwave-assisted synthesis can significantly reduce reaction times (e.g., to 15 minutes) and improve yields, even at lower catalyst loadings.[2][4][6]

  • Degassing: The presence of oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[5][8] Ensure that the solvent and reaction mixture are thoroughly degassed before adding the catalyst.

Q2: I am observing significant amounts of a byproduct that is not my desired 2-arylpyrimidine. What are the likely side reactions and how can I minimize them?

A2: The most common side reactions in Suzuki-Miyaura couplings involving pyrimidines are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of an arene byproduct instead of the desired coupled product.[9][10] This side reaction is often promoted by high temperatures and the presence of aqueous bases.[5][10]

    • Mitigation Strategies:

      • Use fresh, high-purity boronic acid.

      • Consider using boronic acid derivatives like pinacol esters or potassium trifluoroborate salts, which are less prone to protodeboronation.[5][10]

      • Carefully optimize the reaction temperature and base.[5]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[5]

    • Mitigation Strategies:

      • Ensure the reaction is thoroughly degassed to remove oxygen.[5][8]

      • Use a Pd(0) source directly or an efficient precatalyst system.[5]

      • Adding the aryl halide in a slight excess can sometimes reduce homocoupling.[4]

Q3: My 2-chloropyrimidine substrate is unreactive. What specific conditions can improve the coupling efficiency?

A3: 2-Chloropyrimidines are known to be less reactive than their bromo or iodo counterparts in Suzuki-Miyaura couplings.[4][6] To overcome this, highly active catalyst systems and optimized conditions are often necessary.

Recommendations:

  • Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition of the C-Cl bond.[5]

  • Strong Base: A strong base is often required. Potassium phosphate (K₃PO₄) has been shown to be effective in these challenging couplings.[5]

  • Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[5] However, be mindful that this can also increase the rate of side reactions.[5]

  • Microwave Irradiation: Microwave-assisted synthesis is particularly effective for activating less reactive chlorides, often leading to shorter reaction times and improved yields.[2][6]

Data Presentation: Optimization of Reaction Components

The following tables summarize yields obtained from screening various reaction components for the Suzuki-Miyaura coupling of dichloropyrimidines, providing a starting point for optimization.

Table 1: Catalyst Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [2][6]

Catalyst (5 mol%)LigandYield (%)
Pd(PPh₃)₄-71
Pd₂(dba)₃-<5
Pd₂(dba)₃·CHCl₃-35
Pd(dppf)Cl₂-58
Pd(OAc)₂PPh₃35

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[3]

Table 2: Solvent Mixture Screening [6]

Solvent (Organic:H₂O)RatioYield (%)
1,4-Dioxane:H₂O2:180
1,4-Dioxane:H₂O1:175
THF:H₂O2:168
THF:H₂O1:172

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (5 mol%), 100 °C, 1-24 h.

Table 3: Base Screening

BaseYield (%)
K₂CO₃71
K₃PO₄Often effective for challenging couplings[5]
Cs₂CO₃Can be a good alternative
Na₂CO₃Widely used

Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used. Screening of different bases is a recommended optimization step.[5]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a 2-Halopyrimidine

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-halopyrimidine (0.5 mmol, 1.0 equiv), the arylboronic acid (0.5-0.75 mmol, 1.0-1.5 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).[3]

  • Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.[3]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[3]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyrimidine.[3]

Visual Troubleshooting Guides

Suzuki_Troubleshooting_Workflow start Low Yield or No Reaction check_sm Check Starting Materials (Purity, Degradation) start->check_sm optimize_catalyst Optimize Catalyst System (Screen Pd sources and ligands) check_sm->optimize_catalyst If SMs are okay optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temperature) optimize_catalyst->optimize_conditions If still low yield success Improved Yield optimize_catalyst->success If yield improves side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) optimize_conditions->side_reactions If byproducts are observed optimize_conditions->success side_reactions->optimize_conditions Adjust conditions to minimize

Caption: A workflow diagram for troubleshooting low yields.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Reaction_Component_Decision_Tree start Select Reaction Components halide Halopyrimidine (Cl, Br, I) start->halide boronic_acid Boronic Acid Derivative start->boronic_acid catalyst Palladium Catalyst & Ligand start->catalyst base Base start->base halide_options Br or I are more reactive. For Cl, use highly active catalyst. halide->halide_options boronic_acid_options If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. boronic_acid->boronic_acid_options catalyst_options Start with Pd(PPh₃)₄. For unreactive substrates, use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr). catalyst->catalyst_options base_options Start with K₂CO₃ or Na₂CO₃. Screen others if necessary. For challenging couplings, try K₃PO₄. base->base_options

Caption: Decision tree for selecting key reaction components.

References

Technical Support Center: Purification of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine.

Troubleshooting Guides

Challenges in purifying this compound often arise from the presence of unreacted starting materials, byproducts from side reactions, or closely related impurities with similar physical properties to the desired product. Below are common issues and their solutions.

Problem 1: Persistent Impurities After Initial Purification

Symptom: TLC or HPLC analysis of the product after initial purification (e.g., extraction and solvent evaporation) shows multiple spots or peaks close to the main product.

Possible Causes:

  • Incomplete reaction: The synthesis did not proceed to completion, leaving unreacted starting materials.

  • Formation of byproducts: Side reactions may have produced structurally similar impurities. Common byproducts in the synthesis of 2,4,6-triarylpyrimidines can include chalcones (from the condensation of acetophenone and benzaldehyde derivatives) or partially cyclized intermediates.[1]

  • Co-precipitation: Impurities may have similar solubility profiles to the product, leading to co-precipitation or co-crystallization.

Solutions:

Purification MethodRecommended Steps
Column Chromatography 1. Solvent System Selection: Use TLC to determine an optimal solvent system. A common starting point for 2,4,6-triarylpyrimidines is a mixture of hexane and ethyl acetate. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities. 2. Gradient Elution: If baseline separation is not achieved with an isocratic system, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., high hexane content) and gradually increase the polarity by increasing the proportion of ethyl acetate. 3. Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique can improve resolution.
Recrystallization 1. Solvent Screening: Test the solubility of the crude product in various solvents at both room temperature and their boiling points. Ideal solvents dissolve the compound well when hot but poorly when cold. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. 3. Seeding: If crystallization is slow or does not occur, adding a small crystal of the pure product (a seed crystal) can induce crystallization.
Preparative HPLC For very challenging separations where impurities are structurally very similar to the product, preparative HPLC can be used. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or TFA) is a common starting point for pyrimidine derivatives.[2][3]

Problem 2: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

Possible Causes:

  • High concentration of impurities: Impurities can lower the melting point of the mixture and inhibit crystal formation.

  • Inappropriate solvent: The chosen solvent may be too good a solvent for the compound, even at low temperatures.

  • Rapid cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.

Solutions:

  • Pre-purification: If the crude product is very impure, first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Solvent Adjustment: Add a small amount of a less polar "anti-solvent" (in which the compound is insoluble) to the hot solution until it becomes slightly turbid, then add a few drops of the original solvent to redissolve the oil and allow it to cool slowly.

  • Slower Cooling: Insulate the flask to ensure a very slow cooling rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Common impurities often stem from the starting materials and the reaction mechanism. For the synthesis of 2,4,6-triarylpyrimidines from chalcone precursors, you might encounter:

  • Unreacted Chalcone: The α,β-unsaturated ketone intermediate may not be fully consumed.

  • Partially Reacted Intermediates: Incomplete cyclization can lead to various open-chain intermediates.

  • Side-products from Self-Condensation: Starting materials like acetophenone can undergo self-condensation.

  • Over-brominated or De-brominated Species: Depending on the reaction conditions, you might see minor amounts of related pyrimidines with different bromine substitution patterns.

Q2: How can I best monitor the progress of my column chromatography purification?

A2: Thin-layer chromatography (TLC) is the most common and effective method. Collect fractions and spot them on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of the target compound. This will allow you to identify the fractions containing your purified product and pool them accordingly.

Q3: My compound is a white solid, but after purification, it has a yellowish tint. What could be the cause?

A3: A yellowish tint can be due to trace amounts of colored impurities. These are often more polar byproducts. Adding a small amount of activated charcoal to the hot solution during recrystallization and then performing a hot filtration can sometimes remove these colored impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: What analytical techniques are best for assessing the final purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C18 column and a mobile phase such as acetonitrile/water with UV detection, is excellent for quantifying purity and detecting minor impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any structurally different impurities.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help in the identification of unknown impurities.

Experimental Protocols

Column Chromatography Protocol

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (e.g., to 90:10 hexane:ethyl acetate) to speed up the elution of the product after less polar impurities have been washed out.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization Protocol

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table provides a hypothetical comparison of purification methods based on typical outcomes for 2,4,6-triarylpyrimidines. Actual results may vary depending on the initial purity of the crude product.

Purification MethodTypical Purity Achieved (%)Typical Yield (%)Notes
Single Recrystallization 95 - 9870 - 85Effective for removing less soluble or more soluble impurities.
Column Chromatography > 9860 - 80Good for separating closely related impurities. Yield can be lower due to the collection of mixed fractions.
Preparative HPLC > 99.540 - 60High purity is achievable, but it is a more resource-intensive method, often reserved for final polishing or difficult separations.[6]

Visualizations

Purification_Troubleshooting start Crude this compound tlc_hplc Analyze by TLC/HPLC start->tlc_hplc multiple_spots Multiple Spots/Peaks Observed tlc_hplc->multiple_spots Impure single_spot Single Major Spot/Peak tlc_hplc->single_spot Appears Pure column_chrom Perform Column Chromatography multiple_spots->column_chrom recrystallization Perform Recrystallization single_spot->recrystallization check_purity Check Purity (TLC/HPLC/NMR) column_chrom->check_purity recrystallization->check_purity oiling_out Product Oils Out recrystallization->oiling_out pure_product Pure Product (>98%) check_purity->pure_product Pure impurities_remain Impurities Remain check_purity->impurities_remain Impure prep_hplc Consider Preparative HPLC impurities_remain->prep_hplc prep_hplc->pure_product adjust_solvent Adjust Solvent System / Cool Slower oiling_out->adjust_solvent adjust_solvent->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_products Reaction Mixture acetophenone Acetophenone Derivative chalcone_formation Chalcone Formation acetophenone->chalcone_formation starting_materials Unreacted Starting Materials acetophenone->starting_materials benzaldehyde 4-Bromobenzaldehyde benzaldehyde->chalcone_formation benzaldehyde->starting_materials ammonia_source Ammonia Source cyclization Cyclization ammonia_source->cyclization ammonia_source->starting_materials chalcone_formation->cyclization unreacted_chalcone Unreacted Chalcone chalcone_formation->unreacted_chalcone Incomplete target_product 2-(4-Bromophenyl)-4,6- diphenylpyrimidine cyclization->target_product side_product Side Products cyclization->side_product Side Reactions

Caption: Potential impurities arising from the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Bromophenyl Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of bromophenyl pyrimidines. The content is structured to address specific issues encountered during experimentation, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of bromophenyl pyrimidines, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my Suzuki-Miyaura coupling reaction with a bromophenyl pyrimidine substrate consistently low or showing no product formation?

Answer:

Low or no conversion in the Suzuki-Miyaura coupling of bromophenyl pyrimidines is a common issue that can be attributed to several factors, primarily related to the electronic nature of the pyrimidine ring and catalyst inhibition.[1][2]

Potential Causes and Solutions:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and catalyst deactivation.[1][3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and mitigate catalyst inhibition.[1]

  • Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient pyrimidine ring should theoretically facilitate oxidative addition, other factors can hinder this crucial step.[1]

    • Solution: Ensure your palladium source is in the active Pd(0) state. Using a pre-catalyst that readily forms Pd(0) can be beneficial. Additionally, optimizing the ligand can promote oxidative addition.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[1][2]

    • Solution: Systematically screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., 1,4-dioxane, toluene, DMF), and temperatures (typically in the range of 70-110 °C).[2][3]

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[3]

    • Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[3]

Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid and/or debromination of the bromophenyl pyrimidine. How can I minimize these side reactions?

Answer:

The formation of byproducts like homocoupled boronic acids and debrominated starting material indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid: This side reaction, forming a biaryl product from the boronic acid coupling with itself, is often promoted by the presence of oxygen in the reaction mixture.[3][4]

    • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of an inert gas throughout the reaction.[3]

  • Debromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom can occur, particularly with electron-deficient heteroaryl halides.[4] This can be caused by trace palladium hydride species.

    • Solution: Screening different bases and solvents can help mitigate this side reaction. Ensure anhydrous conditions, as water can sometimes be a proton source.

  • Homocoupling of the Bromophenyl Pyrimidine: The palladium catalyst can also mediate the coupling of two molecules of the starting aryl bromide, though this is generally less common than boronic acid homocoupling.[4]

    • Solution: Optimizing the reaction temperature and catalyst loading can help to disfavor this pathway.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving bromophenyl pyrimidine substrates.

Table 1: Influence of Solvent and Base on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid

EntrySolventBaseYield (%)
11,4-DioxaneK₃PO₄60
2TolueneK₃PO₄40
3AcetonitrileK₃PO₄36
4TolueneCs₂CO₃80

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 eq.), 4-methoxyphenylboronic acid (1.1 eq.), Pd(PPh₃)₄ (5 mol%), Base (2.0 eq.), 70-80 °C, 18-22 h. Data sourced from Iqbal et al., 2020.[2]

Table 2: Effect of Different Bases on Suzuki Coupling Yields of Bromopyridine Substrates

Base (equivalents)SolventYieldNotes
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[3]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[3][5]
K₂CO₃ (2-3)Dioxane/H₂OGood to HighA commonly used and cost-effective base.
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[3]

Note: Yields are qualitative and can vary significantly based on the specific substrates and other reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [2]

This is a generalized procedure and may require optimization for different boronic acids.

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol, 1.0 eq.)

  • Aryl/heteroaryl boronic acid (1.08 mmol, 1.1 eq.)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ or Cs₂CO₃ (1.972 mmol, 2.0 eq.)

  • 1,4-Dioxane or Toluene (6 mL)

  • Distilled Water (1.5 mL)

  • Ethyl acetate

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-(4-bromophenyl)-4,6-dichloropyrimidine and the palladium catalyst, Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) via syringe.

  • Stirring: Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Addition of Reagents: Add the aryl/heteroaryl boronic acid, the selected base (e.g., K₃PO₄), and distilled water to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux at 70–80 °C for 18–22 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to the reaction mixture and wash with water or brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Pd0 Pd(0)L_n OA_complex R1-Pd(II)L_n-X Pd0->OA_complex Oxidative Addition Trans_complex R1-Pd(II)L_n-R2 OA_complex->Trans_complex Transmetalation Product R1-R2 Trans_complex->Product Reductive Elimination Regen_Pd0 Pd(0)L_n Trans_complex->Regen_Pd0 ArylHalide R1-X (Bromophenyl Pyrimidine) ArylHalide->OA_complex BoronicAcid R2-B(OR)2 BoronicAcid->Trans_complex Base Base Base->Trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions check_catalyst->check_conditions Catalyst OK? optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->optimize_ligand No check_reagents Check Reagents check_conditions->check_reagents Conditions OK? optimize_base Screen Bases (K3PO4, Cs2CO3) check_conditions->optimize_base No use_fresh_boronic Use Fresh Boronic Acid or Boronic Ester check_reagents->use_fresh_boronic No degas_reaction Thoroughly Degas Solvents and Reaction Mixture check_reagents->degas_reaction Reagents OK? success Improved Yield optimize_ligand->success optimize_solvent Screen Solvents (Dioxane, Toluene) optimize_base->optimize_solvent optimize_temp Vary Temperature (70-110°C) optimize_solvent->optimize_temp optimize_temp->success use_fresh_boronic->success degas_reaction->success If side reactions persist

Caption: A troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q1: Which is a better coupling partner for Suzuki-Miyaura reactions: a bromophenyl pyrimidine or a chlorophenyl pyrimidine?

A1: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura coupling. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step of the catalytic cycle more favorable for bromides. While specialized catalyst systems have been developed for the coupling of aryl chlorides, reactions with bromophenyl pyrimidines often proceed under milder conditions and may give higher yields.

Q2: Can I run the Suzuki-Miyaura coupling of a bromophenyl pyrimidine open to the air?

A2: It is strongly discouraged. The palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Furthermore, the presence of oxygen can promote the undesirable homocoupling of the boronic acid, leading to the formation of byproducts and a lower yield of the desired product.[3] For reproducible and optimal results, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.

Q3: Does the position of the bromo and phenyl groups on the pyrimidine ring affect the reaction?

A3: Yes, the substitution pattern on the pyrimidine ring can significantly influence its reactivity. The electronic environment of the carbon-bromine bond is critical for the oxidative addition step. Electron-withdrawing groups on the pyrimidine ring can increase the reactivity of the C-Br bond. Conversely, the position of the phenyl group and any other substituents can also sterically hinder the approach of the catalyst to the C-Br bond.

Q4: My bromophenyl pyrimidine starting material is poorly soluble in the reaction solvent. What can I do?

A4: Poor solubility can lead to a sluggish or incomplete reaction. You can try screening different solvents in which your substrate is more soluble at the reaction temperature. For instance, polar aprotic solvents like DMF or NMP can be effective, although they can be more difficult to remove during work-up.[2] Alternatively, slightly increasing the reaction temperature may improve solubility and reaction rate.

Q5: How can I effectively remove the palladium catalyst from my final product?

A5: Residual palladium can be a concern, especially in pharmaceutical applications. Several methods can be used for palladium removal:

  • Column Chromatography: Careful column chromatography on silica gel is often effective.

  • Activated Carbon: Stirring the product solution with activated carbon can adsorb residual palladium.

  • Palladium Scavengers: Commercially available scavenger resins with functional groups that chelate palladium can be very effective.

  • Recrystallization: Purifying the final product by recrystallization can also significantly reduce the levels of palladium contamination.

References

preventing byproduct formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the prevention of byproduct formation during pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common fluorescent byproduct in my Biginelli reaction and how can I prevent it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures. This reaction pathway competes with the desired Biginelli reaction.[1][2]

To prevent the formation of the Hantzsch DHP byproduct, consider the following:

  • Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired Biginelli product over the Hantzsch byproduct.[1]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch byproduct.[1]

Q2: I am observing a low yield of my desired dihydropyrimidinone (DHPM) in the Biginelli reaction with a significant amount of unreacted starting materials. What are the likely causes and solutions?

A2: Low conversion in the Biginelli reaction can be attributed to several factors:

  • Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount. Ensure your catalyst is active; if you are using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[1][3]

  • Suboptimal Reaction Conditions: The reaction may require a longer reaction time or a moderate increase in temperature to proceed to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[1][3]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[3]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction and lead to unwanted side reactions. Ensure all starting materials are of high purity.[3]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, which complicates purification. These byproducts arise from the reaction of the β-ketoester with urea in a competing pathway.[1][2]

  • Confirmation: N-acylureas can be identified by their characteristic signals in 1H and 13C NMR spectroscopy and by mass spectrometry.[1][2]

  • Prevention: The formation of N-acylureas can often be suppressed by carefully controlling the reaction stoichiometry and the choice of catalyst.[1][2]

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[1][2]

Q4: I am attempting a Pinner pyrimidine synthesis and encountering a complex mixture of byproducts. What are the common side reactions?

A4: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, can be prone to several side reactions:

  • Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.

  • β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.

  • Incomplete Cyclization: The initial condensation product may not fully cyclize to the pyrimidine ring, resulting in open-chain intermediates.

  • Regioisomer Formation: If an unsymmetrical β-dicarbonyl compound is used, the formation of regioisomers is possible.

  • Hydrolysis: The presence of water can lead to the hydrolysis of reactants or the final product.

To minimize these side reactions, it is crucial to carry out the reaction under strictly anhydrous conditions and to carefully control the temperature and pH.[4]

Q5: How can I control N- vs. O-alkylation when modifying pyrimidinone cores?

A5: The regioselectivity of N- versus O-alkylation of pyrimidinones is a common challenge and is highly dependent on the reaction conditions. Factors that influence the outcome include the nature of the alkylating agent, the base used, the solvent, and the temperature. The substituent at the 6-position of the pyrimidine ring can also direct the selectivity towards either the N- or O-regioisomer.[5] For specific guidance, a detailed protocol for selective N-alkylation is provided in the Experimental Protocols section.

Troubleshooting Guides

Guide 1: Low Yield in Pyrimidine Synthesis

This guide provides a systematic approach to troubleshooting low reaction yields.

Symptom Potential Cause Suggested Solution
Significant amount of unreacted starting materials Inefficient catalyst activity- Ensure the catalyst is fresh and active. - For reusable catalysts, perform a regeneration step. - Optimize catalyst loading.[1][3]
Suboptimal temperature- Gradually increase the reaction temperature while monitoring for product degradation by TLC.[1][3]
Insufficient reaction time- Monitor the reaction progress over a longer period using TLC to determine the optimal reaction time.[1][3]
Poor reactant purity- Use high-purity, and if necessary, freshly purified starting materials.[3]
Formation of multiple byproducts Incorrect reaction conditions- Re-evaluate the reaction temperature, solvent, and catalyst based on literature precedents for similar substrates.
Competing side reactions (e.g., Knoevenagel, Hantzsch)- Adjust conditions to disfavor the side reaction (e.g., lower temperature to reduce Hantzsch formation).[1][2]
Product degradation Excessive temperature or prolonged reaction time- Perform the reaction at a lower temperature. - Stop the reaction as soon as TLC indicates the consumption of starting material.
Unstable product under reaction or workup conditions- Consider a milder catalyst or workup procedure. - Ensure the pH during workup is appropriate for your product's stability.
Guide 2: Formation of Specific Byproducts in Biginelli Reaction
Byproduct Identification Prevention Strategies
Hantzsch 1,4-dihydropyridine Yellow, highly fluorescent compound.- Lower the reaction temperature.[1] - Choose a Lewis acid catalyst that favors the Biginelli pathway.[1] - Add urea as the last reactant.[1]
N-acylurea Characteristic signals in 1H and 13C NMR and mass spectrometry.[1][2]- Carefully control the stoichiometry of reactants. - Screen different catalysts.[1][2]
Knoevenagel condensation product Absence of the urea moiety in the molecular formula.- Modify reaction conditions to favor the formation of the N-acyliminium ion intermediate over the Knoevenagel adduct.[4]
Aldol condensation products Self-condensation of aldehyde or β-ketoester.- Use a milder catalyst. - Add the aldehyde slowly to the reaction mixture.[3]

Quantitative Data on Byproduct Formation

Table 1: Effect of Reaction Temperature on Biginelli vs. Hantzsch Product Distribution
Temperature (°C)Desired DHPM Yield (%)Hantzsch DHP Byproduct Yield (%)
608510
807225
1005540
Note: Yields are approximate and can vary based on specific substrates and catalysts.[2]

Experimental Protocols

Protocol 1: Minimizing Hantzsch Dihydropyridine Byproduct in the Biginelli Reaction

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst[2]

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]

  • Stir the mixture at a controlled temperature of 60°C.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis with Minimized Side Reactions

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on minimizing common side reactions.

Materials:

  • 1,3-dicarbonyl compound (10 mmol)

  • Amidine hydrochloride (11 mmol)

  • Anhydrous ethanol

  • Sodium ethoxide (11 mmol)

  • Dilute HCl (for neutralization)

Procedure:

  • Under a nitrogen atmosphere, add the 1,3-dicarbonyl compound (10 mmol) and amidine hydrochloride (11 mmol) to anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the base (e.g., a solution of sodium ethoxide in ethanol, 11 mmol) dropwise to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Protocol 3: Selective N-Alkylation of Pyrimidines

This protocol describes an efficient method for the N-alkylation of pyrimidines using a heterogeneous catalyst.[6]

Materials:

  • Pyrimidine (1.00 mmol)

  • Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)[6]

  • Hexamethyldisilazane (HMDS) (1.5 mL)[6]

  • Anhydrous acetonitrile (2.5 mL)[6]

  • Alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) (2 equivalents)[6]

Procedure:

  • A mixture of the pyrimidine (1.00 mmol) and AS@HTC catalyst (50 mg) in 1.5 mL of HMDS is heated under reflux for 2 hours.[6]

  • After this period, the solvent is removed under vacuum.

  • The residue is then dissolved in 2.5 mL of anhydrous acetonitrile, and 2 equivalents of the alkylating agent are added.[6]

  • The reaction mixture is then stirred for 12 hours at 80°C.[6]

  • Upon completion, the mixture is filtered, and the solvent is evaporated to dryness to yield the N1-alkylated pyrimidine.[6]

Visualized Workflows

Biginelli_Troubleshooting cluster_start Start: Biginelli Reaction cluster_problem Problem Identification cluster_analysis Analysis of Byproducts cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome start Aldehyde + β-Ketoester + Urea problem Low Yield or Byproduct Formation start->problem analysis Identify Byproduct: - Hantzsch DHP - N-Acylurea - Knoevenagel Product problem->analysis solution_solvent Screen Different Solvents problem->solution_solvent Low Yield solution_temp Lower Reaction Temperature analysis->solution_temp Hantzsch DHP solution_catalyst Change/Optimize Catalyst analysis->solution_catalyst Hantzsch/N-Acylurea solution_stoch Adjust Reactant Stoichiometry analysis->solution_stoch N-Acylurea outcome High Yield of Desired DHPM solution_temp->outcome solution_catalyst->outcome solution_stoch->outcome solution_solvent->outcome

Caption: Troubleshooting workflow for the Biginelli reaction.

Pinner_Troubleshooting cluster_start Start: Pinner Synthesis cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Preventative Measures cluster_outcome Desired Outcome start Amidine + β-Dicarbonyl problem Low Yield or Complex Mixture start->problem cause_hydrolysis Hydrolysis of Reactants/Intermediates problem->cause_hydrolysis cause_self_cond Self-Condensation of Reactants problem->cause_self_cond cause_incomplete Incomplete Cyclization problem->cause_incomplete cause_regio Regioisomer Formation problem->cause_regio solution_anhydrous Use Anhydrous Conditions cause_hydrolysis->solution_anhydrous solution_temp Control Temperature cause_self_cond->solution_temp solution_ph Optimize pH cause_incomplete->solution_ph solution_reactant Use Symmetrical β-Dicarbonyl cause_regio->solution_reactant outcome High Yield of Pure Pyrimidine solution_anhydrous->outcome solution_temp->outcome solution_ph->outcome solution_reactant->outcome

Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.

References

stability issues of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a crystalline solid at room temperature and is generally stable when stored in a cool, dark, and dry place.[1] However, prolonged exposure to light, extreme pH conditions, high temperatures, and certain solvents can lead to degradation. For optimal stability, it is recommended to store the compound in an amber vial in a desiccator at <15°C.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing brominated aromatic rings can be susceptible to photodegradation.[3][4] Exposure to UV light can induce the cleavage of the carbon-bromine bond, leading to the formation of degradation products. It is crucial to protect solutions and solid samples of the compound from light by using amber-colored vials or by working in a dark environment.

Q4: What are the expected degradation products of this compound?

A4: Under various stress conditions, several degradation pathways are plausible. Photodegradation may lead to de-bromination, resulting in 2,4,6-triphenylpyrimidine.[3] Hydrolysis under extreme pH could lead to the opening of the pyrimidine ring.[5] Oxidative conditions might yield N-oxides or hydroxylated derivatives on the phenyl rings.[6][7]

Troubleshooting Guide

Issue 1: I am observing a loss of compound concentration in my stock solution stored in DMSO at room temperature.

  • Question: What could be the cause of the decreasing concentration of my this compound stock solution in DMSO?

  • Answer: While DMSO is a common solvent, long-term storage at room temperature can sometimes lead to degradation for sensitive compounds. Consider the following troubleshooting steps:

    • Storage Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term stability.

    • Light Exposure: Ensure the solution is stored in an amber vial to protect it from light.

    • Solvent Quality: Use high-purity, anhydrous DMSO to avoid potential reactions with water or impurities.

    • Concentration Check: Re-evaluate the concentration of your stock solution using a freshly prepared standard.

Issue 2: My experimental results are inconsistent, and I suspect the compound is degrading during the assay.

  • Question: How can I determine if this compound is degrading under my experimental conditions (e.g., in cell culture media at 37°C)?

  • Answer: To assess the stability of the compound in your assay medium, perform a time-course experiment:

    • Incubate the compound in the assay medium at the experimental temperature (e.g., 37°C).

    • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as HPLC-UV. A decrease in the peak area of the parent compound over time indicates degradation.

Issue 3: I see an additional peak in my HPLC chromatogram after stressing my sample with heat.

  • Question: What could be the identity of the new peak appearing in the HPLC analysis of a heat-stressed sample of this compound?

  • Answer: Thermal stress can cause the degradation of pyrimidine derivatives.[8] The new peak could correspond to a thermal degradant. A potential degradation pathway under thermal stress is the cleavage of the phenyl or bromophenyl groups from the pyrimidine core. To identify the unknown peak, techniques such as LC-MS or GC-MS would be required to determine its mass and fragmentation pattern.

Stability Data Summary

The following tables present hypothetical stability data for this compound under various conditions to illustrate expected outcomes.

Table 1: Thermal Stability of Solid this compound

TemperatureTime (days)Purity (%) by HPLCAppearance
25°C099.8White crystalline solid
25°C3099.7No change
40°C3099.5No change
60°C3098.2Slight yellowing
80°C3095.1Yellowish powder

Table 2: Stability of this compound in Solution (1 mg/mL) at 25°C

SolventTime (hours)Remaining Compound (%)
Acetonitrile0100
2499.8
7299.5
Methanol0100
2499.6
7299.2
DMSO0100
2499.7
7299.4
PBS (pH 7.4)0100
2498.5
7296.2

Table 3: Photostability of this compound in Acetonitrile Solution (0.1 mg/mL)

Light ConditionTime (hours)Remaining Compound (%)
Dark (Control)0100
2499.9
Ambient Light0100
2497.3
UV Light (254 nm)0100
2485.1

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the compound in the mobile phase to a final concentration of 0.1 mg/mL.

Protocol 2: Forced Degradation Study

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the validated HPLC method to determine the extent of degradation and the profile of degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Prep Prepare Solutions (Different Solvents, pH) Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Hydrolysis Hydrolytic Stress (Acid/Base) Prep->Hydrolysis Oxidation Oxidative Stress Prep->Oxidation HPLC HPLC Analysis Thermal->HPLC Photo->HPLC Hydrolysis->HPLC Oxidation->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Data Quantify Degradation HPLC->Data Pathway Propose Degradation Pathways LCMS->Pathway Data->Pathway

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Guide cluster_investigation Investigation cluster_findings Findings cluster_actions Corrective Actions Start Inconsistent Experimental Results Check_Purity Check Initial Purity (HPLC) Start->Check_Purity Pure Compound is Pure Check_Purity->Pure Impure Compound is Impure Check_Purity->Impure Run_Control Run Stability Control in Assay Medium Stable Compound is Stable Run_Control->Stable Unstable Compound is Unstable Run_Control->Unstable Pure->Run_Control Purify Purify Compound Impure->Purify Stable->Start Re-evaluate other experimental parameters Fresh_Sol Prepare Fresh Solution for Each Experiment Unstable->Fresh_Sol Modify_Cond Modify Assay Conditions (e.g., add antioxidant) Unstable->Modify_Cond

Caption: Troubleshooting decision tree for stability issues during experiments.

Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound Debrominated 2,4,6-Triphenylpyrimidine Parent->Debrominated Photolysis (UV) Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated Oxidation RingOpened Ring-Opened Products Parent->RingOpened Hydrolysis (Strong Acid/Base) N_Oxide Pyrimidine N-oxide Parent->N_Oxide Oxidation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable approach for synthesizing 2,4,6-trisubstituted pyrimidines, including the target molecule, is the one-pot condensation reaction of a chalcone with an amidine. Specifically, for this compound, this involves the reaction of 1,3-diphenyl-2-propen-1-one (chalcone) with 4-bromobenzamidine hydrochloride. This method is often favored for its efficiency and convergence.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control during scale-up include:

  • Temperature: Exothermic reactions can lead to side product formation. Gradual heating and efficient heat dissipation are crucial.

  • Stoichiometry: Precise control of the molar ratios of chalcone, amidine, and base is essential to minimize impurities from unreacted starting materials or side reactions.

  • Mixing: Homogeneous mixing is critical in large reactors to ensure uniform reaction conditions and prevent localized overheating or concentration gradients.

  • Solvent Volume: The solvent-to-reactant ratio may need optimization during scale-up to ensure proper solubility and facilitate product isolation.

  • Addition Rate: The rate of addition of reagents, particularly the base, can influence the reaction profile and should be carefully controlled.

Q3: What are the primary safety concerns when handling the reagents for this synthesis on a larger scale?

A3: The primary safety concerns are associated with the handling of 4-bromobenzamidine hydrochloride and the base (e.g., potassium hydroxide, sodium ethoxide).

  • 4-Bromobenzamidine hydrochloride: This reagent is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. Work in a well-ventilated area or a fume hood is essential.[1][2]

  • Bases: Strong bases like potassium hydroxide are corrosive and can cause severe skin and eye damage. Anhydrous bases can be pyrophoric. Handle with extreme care and appropriate PPE.

  • Solvents: The use of flammable solvents like ethanol requires adherence to standard safety protocols for handling and storage to prevent fire hazards.

Q4: How can I purify the final product, this compound, at a kilogram scale?

A4: At a larger scale, purification is typically achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvent systems for triarylpyrimidines include ethanol, ethyl acetate/hexane, or toluene. Slurrying the crude product in a suitable solvent to remove highly soluble impurities can also be an effective initial purification step. Column chromatography, while useful at the lab scale, is often not practical for large-scale purification due to cost and solvent consumption.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Hydrolysis of starting materials or intermediates.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; sometimes a moderate increase or decrease can improve the yield. - Ensure vigorous and efficient stirring, especially in larger reactors. - Use anhydrous solvents and reagents to prevent hydrolysis.[5]
Formation of Multiple Side Products (Observed on TLC/HPLC) - Incorrect stoichiometry. - Reaction temperature is too high, leading to decomposition or side reactions. - Presence of impurities in starting materials.- Carefully verify the molar ratios of all reactants. - Conduct the reaction at the lowest effective temperature. - Ensure the purity of the chalcone and 4-bromobenzamidine hydrochloride.
Product Fails to Precipitate/Crystallize - Product is too soluble in the reaction solvent. - Presence of impurities inhibiting crystallization.- Concentrate the reaction mixture to reduce the solvent volume. - Add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. - Attempt to purify a small sample by column chromatography to obtain a seed crystal.
Difficulty in Removing Unreacted Starting Materials - Suboptimal stoichiometry. - Poor solubility of one of the reactants.- Adjust the molar ratio of the reactants. - Choose a solvent system in which all reactants are sufficiently soluble at the reaction temperature.
Product is an Oil Instead of a Solid - Presence of residual solvent. - Impurities are depressing the melting point.- Ensure the product is thoroughly dried under vacuum. - Purify the product by recrystallization or slurrying in an appropriate solvent.

Experimental Protocol: Representative Synthesis of this compound

This protocol is a representative example based on established methods for the synthesis of analogous 2,4,6-triarylpyrimidines. Optimization may be required for specific scales and equipment.

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • 4-Bromobenzamidine hydrochloride

  • Potassium Hydroxide (or Sodium Ethoxide)

  • Ethanol (anhydrous)

Procedure:

  • Reaction Setup: To a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1,3-diphenyl-2-propen-1-one (1.0 eq) and 4-bromobenzamidine hydrochloride (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol to the vessel to achieve a suitable concentration for efficient stirring.

  • Inert Atmosphere: Purge the vessel with nitrogen for 15-20 minutes.

  • Base Addition: Slowly add a solution of potassium hydroxide (2.5 eq) in anhydrous ethanol to the stirred reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water with stirring.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by filtration and wash thoroughly with water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Quantitative Data Summary (Hypothetical for Scale-Up)

Scale Chalcone (g) 4-Bromobenzamidine HCl (g) Potassium Hydroxide (g) Ethanol (L) Typical Yield (%) Purity (by HPLC, %)
Lab Scale 20.825.914.00.585-90>98
Pilot Scale 104012957002580-88>98
Production Scale 1040012950700025078-85>97

Scale-Up Synthesis Workflow

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & QC reagent_prep Reagent Preparation (Chalcone, Amidine HCl) charging Charge Reactants and Solvent reagent_prep->charging equipment_prep Equipment Setup (Reactor, Condenser, Stirrer) equipment_prep->charging inertization Inert Atmosphere (Nitrogen Purge) charging->inertization base_addition Controlled Base Addition inertization->base_addition reflux Reflux & Monitoring (TLC/HPLC) base_addition->reflux cooling Cool Reaction Mixture reflux->cooling precipitation Precipitation in Water cooling->precipitation filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying recrystallization Recrystallization drying->recrystallization final_drying Final Drying recrystallization->final_drying qc_analysis QC Analysis (HPLC, NMR, MS) final_drying->qc_analysis

References

Technical Support Center: Efficient Synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the efficient synthesis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for synthesizing 2,4,6-triarylpyrimidines like this compound?

A1: One of the most efficient methods is a one-pot, three-component reaction.[1] Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate this reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.[2][3] A particularly effective approach involves the acid-controlled multicomponent synthesis from an appropriate acetophenone, benzaldehyde, and a nitrogen source like hexamethyldisilazane (HMDS) under microwave irradiation.[2]

Q2: What are the common side reactions to watch out for during the synthesis of 2,4,6-trisubstituted pyrimidines?

A2: Common side reactions include the formation of chalcones as byproducts, which are intermediates in the reaction. Incomplete cyclization can also lead to open-chain intermediates.[4] Under certain conditions, especially in Biginelli-type reactions, the formation of alternative heterocyclic structures like dihydropyridines can occur.[5] The self-condensation or polymerization of aldehydes, particularly aliphatic ones, can also be a competing side reaction.[5]

Q3: My reaction yield is low. What are the first troubleshooting steps I should take?

A3: Low yields can stem from several factors. First, verify the purity of your reactants, as impurities can inhibit the reaction.[5] Next, assess the activity of your catalyst; if you are using a reusable catalyst, it may need regeneration.[4] Optimizing the reaction conditions is also crucial. This includes adjusting the temperature, reaction time, and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[4] Finally, ensure the stoichiometry of your reactants is correct.

Q4: I'm having trouble purifying the final product. What are the recommended purification techniques?

A4: The primary method for purifying 2,4,6-triarylpyrimidines is flash column chromatography on silica gel.[6] A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is typically effective.[6] Recrystallization from a suitable solvent, such as ethanol, can also be an effective purification method for solid products.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem Possible Cause Suggested Solution Citation
Low or No Product Formation Inactive or insufficient catalyst.Use a fresh batch of catalyst or increase the catalyst loading. Consider screening different Lewis or Brønsted acid catalysts.[4][5]
Sub-optimal reaction temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC for product formation and potential decomposition.[4]
Impure starting materials.Ensure the purity of benzaldehyde, acetophenone, and the nitrogen source. Purify starting materials if necessary.[5]
Formation of a Significant Amount of Chalcone Byproduct Incomplete reaction or non-optimal catalyst.Increase the reaction time or switch to a more efficient catalyst for the cyclization step.[2]
Incorrect stoichiometry.Ensure the correct molar ratios of the three components are used as per the experimental protocol.[2]
Difficulty in Isolating the Product from the Reaction Mixture Product is highly soluble in the reaction solvent.After the reaction, try precipitating the product by adding a non-solvent (e.g., water or hexane).[7]
Formation of an emulsion during workup.Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of celite.
Product appears as an oil instead of a solid Presence of residual solvent or impurities.Attempt to purify the oil using column chromatography. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.[6]

Experimental Protocols

One-Pot, Three-Component Synthesis of this compound via Microwave-Assisted, Acid-Catalyzed Reaction

This protocol is adapted from the general method for the synthesis of 2,4,6-triarylpyrimidines described by Chan et al. (2022).[2]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Acetophenone (2.0 mmol)

  • 4-Bromobenzamidine hydrochloride (1.0 mmol) - Note: As a direct protocol for the target molecule is not available, 4-bromobenzamidine hydrochloride is a logical nitrogen source.

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, 0.5 mmol)

  • Toluene (2 mL)

  • Hexamethyldisilazane (HMDS) (3.0 mL, 14.4 mmol)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add benzaldehyde (1.0 mmol), acetophenone (2.0 mmol), 4-bromobenzamidine hydrochloride (1.0 mmol), and the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.5 mmol).

  • Add toluene (2 mL) and hexamethyldisilazane (HMDS) (3.0 mL, 14.4 mmol) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.[6]

Data Presentation

The following table summarizes the yields of various 2,4,6-triarylpyrimidines synthesized using a microwave-assisted, acid-catalyzed one-pot reaction, demonstrating the efficiency of this method for a range of substrates.[2]

EntryAr¹ (from Aldehyde)Ar² (from Acetophenone)ProductYield (%)
1PhenylPhenyl2,4,6-Triphenylpyrimidine78
24-FluorophenylPhenyl2-Phenyl-4-(4-fluorophenyl)-6-phenylpyrimidine56
34-ChlorophenylPhenyl2-Phenyl-4-(4-chlorophenyl)-6-phenylpyrimidine74
44-MethoxyphenylPhenyl2-Phenyl-4-(4-methoxyphenyl)-6-phenylpyrimidine69
52-BromophenylPhenyl2-Phenyl-4-(2-bromophenyl)-6-phenylpyrimidine56

Reaction conditions: Aldehyde (4.0 mmol), Acetophenone (4.0 mmol), HMDS (3.0 mL, 14.4 mmol), BF₃·OEt₂ (0.5 mmol), Toluene (2 mL), Microwave irradiation at 150 °C for 0.5 h.[2]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product benzaldehyde Benzaldehyde mixing Mixing in Microwave Vial benzaldehyde->mixing acetophenone Acetophenone acetophenone->mixing bromobenzamidine 4-Bromobenzamidine HCl bromobenzamidine->mixing catalyst Lewis Acid (e.g., BF₃·OEt₂) catalyst->mixing hmds HMDS hmds->mixing toluene Toluene toluene->mixing microwave Microwave Irradiation (150°C, 30 min) mixing->microwave quench Quenching with Water microwave->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography product 2-(4-Bromophenyl)-4,6- diphenylpyrimidine chromatography->product

Caption: One-pot synthesis workflow.

Troubleshooting Logic Diagram for Low Reaction Yield

troubleshooting_low_yield start Low Yield check_purity Check Reactant Purity start->check_purity check_catalyst Check Catalyst Activity start->check_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions purify_reagents Purify/Replace Reactants check_purity->purify_reagents replace_catalyst Use Fresh/Different Catalyst check_catalyst->replace_catalyst adjust_temp_time Adjust Temperature/Time optimize_conditions->adjust_temp_time monitor_tlc Monitor by TLC purify_reagents->monitor_tlc replace_catalyst->monitor_tlc adjust_temp_time->monitor_tlc success Improved Yield monitor_tlc->success

Caption: Troubleshooting low yield issues.

References

Validation & Comparative

HPLC Method Development for Purity Analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. The methodologies and supporting data presented herein are designed to assist researchers in developing robust and efficient analytical techniques for quality control and stability testing of this and structurally similar compounds.

Introduction

This compound is a heterocyclic compound featuring multiple aromatic rings. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for the safety and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of such compounds due to its high resolution and sensitivity.[2]

The development of a suitable HPLC method involves the systematic evaluation of several parameters, primarily the stationary phase (column) and the mobile phase.[3] Given the hydrophobic and aromatic nature of this compound, reversed-phase HPLC is the most appropriate approach.[4][5] This guide compares the performance of different reversed-phase columns and mobile phase compositions to establish an optimized, stability-indicating method.

Experimental Protocols

Apparatus and Materials
  • HPLC System : Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Data Acquisition : OpenLab CDS or equivalent software.

  • Chemicals :

    • This compound reference standard.

    • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.[6]

Standard and Sample Preparation
  • Diluent : A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution : Accurately weigh and dissolve the reference standard in the diluent to obtain a concentration of 1.0 mg/mL.

  • Working Standard Solution : Dilute the stock solution with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Solution : Prepare the test sample at the same concentration as the working standard solution.

Initial Screening of Chromatographic Conditions

To determine the optimal separation conditions, an initial screening was performed comparing three different stationary phases and two organic modifiers. Reversed-phase columns are most common for pharmaceutical analysis.[4] For aromatic compounds, columns that offer alternative selectivity through π-π interactions, such as those with phenyl or pentafluorophenyl ligands, are often advantageous compared to standard C18 columns.[7][8]

Optimized HPLC Method Protocol

The following protocol outlines the optimized conditions derived from the comparative screening.

ParameterCondition
Column Biphenyl (e.g., Kinetex® Biphenyl), 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile (ACN)
Gradient Elution 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18.1-22 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 22 minutes
Forced Degradation Study Protocol

Forced degradation studies are essential to ensure the developed analytical method is stability-indicating.[6][9] The sample solution (1.0 mg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis : 0.1 M HCl at 80°C for 6 hours.

  • Base Hydrolysis : 0.1 M NaOH at 80°C for 4 hours.[10]

  • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation : Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 W h/m²).

Results and Discussion

Comparison of Stationary Phases

The choice of stationary phase significantly impacts selectivity, especially for compounds with multiple aromatic rings.[7][8] Three columns were evaluated using a generic gradient of water and acetonitrile. The results are summarized in Table 1.

Table 1: Comparison of HPLC Column Performance

Column Type Retention Time (min) Tailing Factor (Asymmetry) Resolution (Main Peak vs. Closest Impurity) Observations
Standard C18 12.5 1.4 1.6 Moderate retention based on hydrophobicity; some peak tailing and co-elution of closely related impurities.[7]
Biphenyl 14.2 1.1 2.8 Enhanced retention and improved resolution due to strong π-π interactions with the aromatic analyte.[7][11]

| Pentafluorophenyl (PFP) | 13.1 | 1.2 | 2.1 | Good separation through multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole), but slightly less resolution than Biphenyl for this specific analyte.[8][11] |

The Biphenyl column provided the best overall performance, with superior resolution and peak shape, attributed to favorable pi-pi interactions between the stationary phase and the triphenylpyrimidine structure.[7]

Optimization of Mobile Phase

The organic modifier in the mobile phase can alter selectivity.[3] Acetonitrile and methanol were compared using the Biphenyl column.

Table 2: Comparison of Organic Modifiers

Organic Modifier Retention Time (min) Resolution (Main Peak vs. Closest Impurity) Peak Shape Observations
Acetonitrile (ACN) 14.2 2.8 Excellent Provides sharp peaks and better overall resolution.[12]

| Methanol (MeOH) | 15.8 | 2.3 | Good | Increases retention but offers lower separation efficiency and broader peaks compared to ACN for this compound.[3] |

Acetonitrile was selected as the optimal organic modifier due to its ability to provide sharper peaks and superior resolution. A gradient elution was developed to ensure timely elution of the main peak while separating both early and late-eluting impurities.

Forced Degradation Results

The optimized method was used to analyze samples subjected to forced degradation. The results demonstrate the method's ability to separate the main peak from all generated degradation products, confirming its stability-indicating nature.

Table 3: Summary of Forced Degradation Results

Stress Condition % Degradation Observations
Acid Hydrolysis (0.1 M HCl) ~12% Two major degradation peaks observed at RRT 0.85 and 0.91.
Base Hydrolysis (0.1 M NaOH) ~8% One major degradation peak observed at RRT 0.78.
Oxidative (3% H₂O₂) ~15% Multiple degradation peaks observed, with a significant peak at RRT 1.15.
Thermal (105°C) < 2% The compound is relatively stable to dry heat.

| Photolytic | ~5% | Minor degradation peaks observed. |

In all cases, the purity of the main peak was maintained above the threshold, and no co-elution was observed, satisfying the requirements for a stability-indicating assay.[6]

Mandatory Visualizations

The following diagrams illustrate the workflow and logical relationships in the HPLC method development process.

HPLC_Method_Development_Workflow start Define Analytical Goal: Purity of 2-(4-Bromophenyl)- 4,6-diphenylpyrimidine lit_review Literature Review & Compound Property Analysis (Hydrophobic, Aromatic) start->lit_review method_select Select Initial Method: Reversed-Phase HPLC lit_review->method_select col_select Column Screening (C18, Biphenyl, PFP) method_select->col_select mob_phase Mobile Phase Screening (ACN vs. MeOH, Gradient) col_select->mob_phase Select best column optimization Method Optimization (Gradient, Flow Rate, Temp.) mob_phase->optimization Select best mobile phase validation Method Validation optimization->validation forced_deg Forced Degradation Study (Acid, Base, Oxidative, etc.) validation->forced_deg Assess specificity final_method Final Stability-Indicating HPLC Method forced_deg->final_method Confirm stability-indicating

Caption: Workflow for HPLC Purity Method Development.

Parameter_Relationships cluster_params Method Parameters separation Chromatographic Separation (Resolution, Peak Shape) column Stationary Phase (e.g., Biphenyl) column->separation Selectivity (π-π interactions) mobile_phase Mobile Phase (e.g., ACN/Water) mobile_phase->separation Elution Strength gradient Gradient Profile gradient->separation Resolution of Impurities temp Temperature temp->separation Viscosity, Efficiency analyte Analyte Properties (Hydrophobicity, π-electrons) analyte->separation Governs Interaction

Caption: Key Parameter Relationships in HPLC Separation.

Conclusion

The development of a robust HPLC method for the purity analysis of this compound was successfully achieved through a systematic comparison of stationary and mobile phases. A method utilizing a Biphenyl column with a water/acetonitrile gradient was identified as optimal, providing excellent resolution, peak symmetry, and sensitivity for the target compound and its potential impurities. Forced degradation studies confirmed that the developed method is stability-indicating and suitable for routine quality control and stability testing in a drug development environment.

References

Validating the Structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present predicted 2D NMR correlation data and detailed experimental protocols to enable researchers to unequivocally confirm the regiochemistry of this important synthetic intermediate. This guide will objectively compare the expected spectral data with potential isomeric impurities, demonstrating the power of 2D NMR in structural elucidation.

Predicted 2D NMR Correlation Data

The unequivocal assignment of the proton (¹H) and carbon (¹³C) signals of this compound is crucial for its structural validation. Based on established chemical shift principles and data from analogous structures, the following tables summarize the predicted correlations for COSY, HSQC, and HMBC spectra.

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (Label)Correlates With (Label)
H-2', H-6'H-3', H-5'
H-3', H-5'H-2', H-6', H-4'
H-2'', H-6''H-3'', H-5''
H-3'', H-5''H-2'', H-6'', H-4''
H-2''', H-6'''H-3''', H-5'''
H-3''', H-5'''H-2''', H-6'''

Table 2: Predicted ¹H-¹³C HSQC Correlations

Carbon (Label)Attached Proton (Label)
C-5H-5
C-2', C-6'H-2', H-6'
C-3', C-5'H-3', H-5'
C-4'H-4'
C-2'', C-6''H-2'', H-6''
C-3'', C-5''H-3'', H-5''
C-4''H-4''
C-2''', C-6'''H-2''', H-6'''
C-3''', C-5'''H-3''', H-5'''

Table 3: Predicted ¹H-¹³C HMBC Key Correlations

Proton (Label)Correlates With Carbon (Label)
H-5C-4, C-6
H-2', H-6'C-2, C-4'
H-3', H-5'C-1', C-4'
H-2'', H-6''C-4, C-4''
H-3'', H-5''C-1'', C-4''
H-2''', H-6'''C-6, C-4'''
H-3''', H-5'''C-1''', C-4'''

Distinguishing Isomers: A Comparative Analysis

A common challenge in the synthesis of substituted pyrimidines is the potential for isomeric products. For instance, the migration of the bromophenyl group from the 2-position to the 4-position would yield 4-(4-Bromophenyl)-2,6-diphenylpyrimidine. 2D NMR, particularly HMBC, is instrumental in distinguishing between these isomers.

In the target molecule, this compound, the protons on the bromophenyl ring (H-2'''/H-6''') are expected to show a long-range correlation to the carbon at the 2-position of the pyrimidine ring (C-2). Conversely, in the isomeric impurity, the protons on the bromophenyl ring would show a correlation to C-4 of the pyrimidine ring. The absence of a correlation between the pyrimidine proton (H-5) and the carbon bearing the bromine (C-4''') further confirms the correct structure.

Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR data. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is used to identify proton-proton spin coupling networks. A standard gradient-selected COSY (gCOSY) pulse sequence is employed. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension (typically 256-512), and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and their attached carbons. A gradient-selected, sensitivity-enhanced HSQC pulse sequence is recommended. The ¹³C spectral width should encompass all expected carbon signals. The ¹J(CH) coupling constant is typically set to an average value of 145 Hz.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton. A gradient-selected HMBC pulse sequence is used. The long-range coupling constant (ⁿJ(CH)) is typically optimized in a range of 6-10 Hz to observe the desired correlations. A longer relaxation delay may be necessary for quaternary carbons to be observed.

Visualizing the Molecular Structure and Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure and the expected key 2D NMR correlations.

molecular_structure cluster_pyrimidine Pyrimidine Core cluster_phenyl_at_4 Phenyl at C4 cluster_phenyl_at_6 Phenyl at C6 cluster_bromophenyl_at_2 4-Bromophenyl at C2 N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C1_brph C1''' C2->C1_brph C4 C4 N3->C4 C5 C5(H) C4->C5 C1_ph4 C1'' C4->C1_ph4 C6 C6 C5->C6 C6->N1 C1_ph6 C1' C6->C1_ph6 C2_ph4 C2''(H) C1_ph4->C2_ph4 C3_ph4 C3''(H) C2_ph4->C3_ph4 C4_ph4 C4''(H) C3_ph4->C4_ph4 C5_ph4 C5''(H) C4_ph4->C5_ph4 C6_ph4 C6''(H) C5_ph4->C6_ph4 C6_ph4->C1_ph4 C2_ph6 C2'(H) C1_ph6->C2_ph6 C3_ph6 C3'(H) C2_ph6->C3_ph6 C4_ph6 C4'(H) C3_ph6->C4_ph6 C5_ph6 C5'(H) C4_ph6->C5_ph6 C6_ph6 C6'(H) C5_ph6->C6_ph6 C6_ph6->C1_ph6 C2_brph C2'''(H) C1_brph->C2_brph C3_brph C3'''(H) C2_brph->C3_brph C4_brph C4'''(Br) C3_brph->C4_brph C5_brph C5'''(H) C4_brph->C5_brph C6_brph C6'''(H) C5_brph->C6_brph C6_brph->C1_brph

Caption: Molecular structure of this compound.

COSY_correlations cluster_phenyl1 Phenyl Ring 1 cluster_phenyl2 Phenyl Ring 2 cluster_bromophenyl Bromophenyl Ring H2_p1 H-2', H-6' H3_p1 H-3', H-5' H2_p1->H3_p1 H4_p1 H-4' H3_p1->H4_p1 H2_p2 H-2'', H-6'' H3_p2 H-3'', H-5'' H2_p2->H3_p2 H4_p2 H-4'' H3_p2->H4_p2 H2_bp H-2''', H-6''' H3_bp H-3''', H-5''' H2_bp->H3_bp

Caption: Predicted ¹H-¹H COSY correlations.

HSQC_correlations H5 H-5 C5 C-5 H5->C5 H2_p1 H-2', H-6' C2_p1 C-2', C-6' H2_p1->C2_p1 H3_p1 H-3', H-5' C3_p1 C-3', C-5' H3_p1->C3_p1 H4_p1 H-4' C4_p1 C-4' H4_p1->C4_p1 H2_bp H-2''', H-6''' C2_bp C-2''', C-6''' H2_bp->C2_bp H3_bp H-3''', H-5''' C3_bp C-3''', C-5''' H3_bp->C3_bp

Caption: Predicted ¹H-¹³C HSQC correlations.

HMBC_correlations H5 H-5 C4 C-4 H5->C4 C6 C-6 H5->C6 H2_p1 H-2', H-6' C4_p1 C-4' H2_p1->C4_p1 C2 C-2 H2_p1->C2 H2_bp H-2''', H-6''' H2_bp->C2 C4_bp C-4''' H2_bp->C4_bp

Caption: Key predicted ¹H-¹³C HMBC correlations.

comparative analysis of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A reveals significant insights into their potential applications in medicinal chemistry and materials science. While direct comparative studies on this specific set of isomers are not extensively documented, a robust understanding can be built by examining the known properties of the parent compound and inferring the characteristics of its isomers based on established structure-property relationships. This guide provides a detailed comparison of their synthesis, physicochemical properties, and potential biological activities, supported by generalized experimental protocols and illustrative diagrams.

Physicochemical and Structural Comparison

The primary isomers of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine include positional isomers of the bromo group on the phenyl ring (2- and 3-positions) and isomers with varied substituent placement on the pyrimidine core. These structural differences are anticipated to influence the electronic and steric properties of the molecules, which in turn can affect their biological activity and material characteristics.

PropertyThis compound2-(3-Bromophenyl)-4,6-diphenylpyrimidine (Isomer 1)2-(2-Bromophenyl)-4,6-diphenylpyrimidine (Isomer 2)4-(4-Bromophenyl)-2,6-diphenylpyrimidine (Isomer 3)
Molecular Formula C22H15BrN2C22H15BrN2C22H15BrN2C22H15BrN2
Molecular Weight 387.28 g/mol 387.28 g/mol 387.28 g/mol 387.28 g/mol
General Structure The 4-bromophenyl group is at the 2-position of the pyrimidine ring.The 3-bromophenyl group is at the 2-position of the pyrimidine ring.The 2-bromophenyl group is at the 2-position of the pyrimidine ring.The 4-bromophenyl group is at the 4-position of the pyrimidine ring.
Expected Polarity Moderately polar due to the bromine atom and nitrogen atoms.Expected to have a slightly different dipole moment compared to the 4-bromo isomer due to the change in the vector of the C-Br bond.The proximity of the bromo group to the pyrimidine ring may induce steric hindrance and alter the conformation, thus affecting polarity.The shift of the bromophenyl group to the 4-position would significantly alter the overall geometry and electronic distribution compared to the 2-substituted isomers.
Reactivity The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki, Heck). The pyrimidine ring can undergo electrophilic and nucleophilic substitutions.Similar reactivity at the bromine atom is expected. The position of the bromo group might slightly influence the reactivity of the phenyl ring.Steric hindrance from the ortho-bromo group could potentially reduce the reactivity of the bromine for certain coupling reactions.The reactivity profile is expected to be similar, though the electronic influence of the bromophenyl group on the pyrimidine ring will differ.

Synthesis and Experimental Protocols

The synthesis of 2,4,6-trisubstituted pyrimidines is commonly achieved through a multi-step process. A representative synthetic workflow is illustrated below.

Experimental Workflow for Synthesis

cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Purification and Characterization A Benzaldehyde C Chalcone A->C B Acetophenone B->C E This compound C->E D Benzamidine Hydrochloride D->E F Crude Product E->F G Purification (Recrystallization/Chromatography) F->G H Pure Product G->H I Characterization (NMR, MS, IR) H->I

Caption: General synthetic workflow for 2,4,6-trisubstituted pyrimidines.

Detailed Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)

    • A solution of benzaldehyde (0.1 mol) and acetophenone (0.1 mol) in ethanol (100 mL) is prepared.

    • To this solution, an aqueous solution of sodium hydroxide (40%, 25 mL) is added dropwise with constant stirring at room temperature.

    • The reaction mixture is stirred for 2-3 hours, during which a yellow precipitate of chalcone is formed.

    • The precipitate is filtered, washed with cold water until the washings are neutral to litmus, and then washed with cold ethanol.

    • The crude chalcone is recrystallized from ethanol to yield pure crystals.

  • Step 2: Synthesis of this compound

    • A mixture of the synthesized chalcone (0.01 mol) and 4-bromobenzamidine hydrochloride (0.01 mol) in dimethylformamide (DMF, 25 mL) is prepared.

    • A catalytic amount of a base, such as potassium carbonate (K2CO3), is added to the mixture.

    • The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography over silica gel.

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes, particularly kinases. While the specific mechanism of action for this compound is not well-defined in the literature, a hypothetical signaling pathway can be proposed based on the activity of structurally similar compounds. Many pyrimidine-based compounds are known to target protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway

cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation and Survival mTOR->Proliferation Promotes Inhibitor 2-(4-Bromophenyl)-4,6- diphenylpyrimidine (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyrimidine derivative.

Comparative Biological Activity

The biological activity of the isomers is expected to vary due to differences in their ability to bind to target proteins.

IsomerExpected Biological Activity ProfileRationale
This compound Baseline activity. The para-position of the bromine allows for a relatively linear conformation which may be favorable for binding to certain enzyme active sites.The electronic properties of the para-bromo group can influence hydrogen bonding and other non-covalent interactions with the target.
2-(3-Bromophenyl)-4,6-diphenylpyrimidine (Isomer 1) Potentially altered activity and selectivity. The change in the position of the bromo group can affect the molecule's overall shape and dipole moment, leading to different binding interactions.The meta-position may allow for interactions with different residues within a binding pocket compared to the para-isomer.
2-(2-Bromophenyl)-4,6-diphenylpyrimidine (Isomer 2) Likely reduced activity in many cases due to steric hindrance. The ortho-bromo group can force the phenyl ring out of planarity with the pyrimidine core, which may disrupt optimal binding.Steric clashes with the active site residues are more probable, which could decrease binding affinity. However, in some cases, this conformation might be beneficial for targeting specific protein conformations.
4-(4-Bromophenyl)-2,6-diphenylpyrimidine (Isomer 3) Significantly different activity profile. The rearrangement of the substituents on the pyrimidine ring will fundamentally change the molecule's three-dimensional shape and the presentation of key interacting groups.This isomer would present a different "face" to a potential binding partner, likely leading to a different set of biological targets or a change in binding affinity for the same target.

Positional Isomerism in Bromophenyl Pyrimidines: A Photophysical Comparison of 2- vs. 4-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the impact of bromo-substituent placement on the key photophysical characteristics of phenyl-substituted pyrimidines, providing valuable insights for researchers in materials science and drug development.

The strategic placement of substituents on aromatic and heteroaromatic ring systems is a cornerstone of molecular engineering, profoundly influencing the electronic and, consequently, the photophysical properties of the resulting compounds. This guide provides a comparative analysis of the photophysical behaviors of 2- and 4-bromophenyl substituted pyrimidines. While a direct comparison of the unsubstituted core structures is limited by available literature, this report focuses on a comparative study of closely related amino-pyrimidine derivatives to elucidate the fundamental structure-property relationships.

Comparative Photophysical Data

A study of aminopyrimidine derivatives reveals distinct differences in their absorption and emission characteristics based on the position of the bromo substituent on the phenyl ring. The following table summarizes the key photophysical data for 2,5-diamino-6-cyano-4-((4-bromophenyl)amino)pyrimidine and its 3-bromophenyl analogue, offering insights into the electronic transitions influenced by the substituent's location.[1]

CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)
2,5-diamino-6-cyano-4-((4-bromophenyl)amino)pyrimidine (4c)Dioxane364466
Ethanol367465
2,5-diamino-6-cyano-4-((3-bromophenyl)amino)pyrimidine (4d)Dichloromethane350459
Dioxane365465
Acetonitrile365464
Ethanol363474

Note: Data for the simple 2-bromophenyl substituted pyrimidine is not available in the cited literature for a direct comparison. The data presented is for aminopyrimidine derivatives, which provides a valuable, albeit indirect, comparison.

Structure-Property Relationship

The position of the bromine atom on the phenyl ring subtly influences the electronic distribution within the molecule, which in turn affects its interaction with light. The observed shifts in absorption and emission maxima suggest that the electronic transition energies are sensitive to the inductive and resonance effects imparted by the bromo substituent.

G Influence of Bromo-Substituent Position on Photophysical Properties cluster_0 Molecular Structure cluster_1 Substituent Position cluster_2 Photophysical Properties Pyrimidine_Core Pyrimidine Core Phenyl_Ring Phenyl Ring Pyrimidine_Core->Phenyl_Ring C-C Bond Bromo_Substituent Bromo Substituent Phenyl_Ring->Bromo_Substituent C-Br Bond Pos_2 2-Position Bromo_Substituent->Pos_2 Pos_4 4-Position Bromo_Substituent->Pos_4 Absorption Absorption (λabs) Pos_2->Absorption Influences Emission Emission (λem) Pos_2->Emission Influences Quantum_Yield Quantum Yield (ΦF) Pos_2->Quantum_Yield Influences Lifetime Fluorescence Lifetime (τ) Pos_2->Lifetime Influences Pos_4->Absorption Influences Pos_4->Emission Influences Pos_4->Quantum_Yield Influences Pos_4->Lifetime Influences G Experimental Workflow for Photophysical Characterization Start Start: Synthesized Compound Solution_Prep Prepare Solutions in Various Solvents Start->Solution_Prep UV_Vis UV-Vis Absorption Spectroscopy Solution_Prep->UV_Vis Fluorescence Fluorescence Spectroscopy Solution_Prep->Fluorescence Data_Analysis Data Analysis UV_Vis->Data_Analysis λabs Fluorescence->Data_Analysis λem, Integrated Intensity End End: Photophysical Properties Data_Analysis->End ΦF, Stokes Shift

References

A Comparative Analysis of the Biological Activity of 2,4,6-Trisubstituted Pyrimidines with a Focus on Phenyl and Bromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of biologically active compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] This guide provides a comparative overview of the biological activity of 2,4,6-trisubstituted pyrimidines, with a particular focus on derivatives bearing phenyl and bromophenyl groups, such as the titular 2-(4-Bromophenyl)-4,6-diphenylpyrimidine. While direct experimental data for this specific compound is limited in the public domain, this guide synthesizes available data on structurally similar analogs to provide a valuable comparative context for researchers in the field.

Anticancer Activity: A Tale of Substitution Patterns

The anticancer potential of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. Modifications at the 2, 4, and 6 positions significantly influence the molecule's interaction with biological targets, thereby affecting its efficacy.

Cytotoxicity of 2-Amino-4,6-diarylpyrimidines

A significant body of research exists for 2-amino-4,6-diarylpyrimidines, which are structurally related to the compound of interest. The amino group at the 2-position and various substituents on the aryl rings at the 4 and 6 positions play a crucial role in their cytotoxic effects against various cancer cell lines.

Compound IDR1 (at position 4)R2 (at position 6)Cancer Cell LineIC50 (µM)Reference
1a 4-Bromophenyl4-Methoxyphenyl--[2]
1b 4-Chlorophenyl4-Methoxyphenyl--[2]
1c 4-Methoxyphenylp-Tolyl--[2]
1e 4-Methoxyphenyl4-FluorophenylK5628.77 ± 0.55[3]
1g 4-Chlorophenyl4-FluorophenylK562-[3]

Table 1: In vitro anticancer activity of selected 2-amino-4,6-diarylpyrimidine derivatives. Note: Specific IC50 values were not provided for all compounds in the referenced literature, but their synthesis and relation to active compounds were discussed.

The data suggests that substitutions on the phenyl rings at the 4 and 6 positions have a marked effect on the anticancer activity. For instance, compound 1e demonstrated significant inhibitory activity against the K562 human chronic myelocytic leukemia cell line, with an IC50 value of 8.77 ± 0.55 µM.[3] This highlights the potential of this scaffold in leukemia treatment. Molecular docking studies on compounds 1e and 1g indicated that they form stable hydrogen bonds and π–π linkages with crucial residues in the active site of the ABL1 tyrosine kinase, a key target in chronic myeloid leukemia.[3]

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Pyrimidine derivatives have also been extensively investigated for their antimicrobial properties. The structural features that confer anticancer activity can often be tuned to target microbial enzymes or cellular processes.

Anti-tubercular Activity of 4,6-Diarylpyrimidines

Tuberculosis remains a significant global health threat, and the discovery of new anti-tubercular agents is a priority. Certain 4,6-diarylpyrimidine derivatives have shown promising activity against Mycobacterium tuberculosis.

Compound IDR1 (at position 4)R2 (at position 6)R3 (at position 2)MIC (µM)Reference
4a Phenyl3-NitrophenylNH225[4]
6b 4-Chlorophenyl3-Nitrophenyl4-Methyl-1-piperazinyl25[4]

Table 2: In vitro anti-tubercular activity of selected 4,6-diarylpyrimidine derivatives against Mycobacterium tuberculosis H37Rv.

Compounds 4a and 6b exhibited significant anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 25 µM.[4] These findings underscore the potential of the 4,6-diarylpyrimidine scaffold as a template for the development of novel anti-tubercular drugs.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several structure-activity relationship (SAR) trends can be inferred for 2,4,6-trisubstituted pyrimidines:

SAR_Overview cluster_core Pyrimidine Core cluster_substituents Substituent Effects on Activity cluster_activity Biological Activities Pyrimidine Pyrimidine Ring R2 Position 2 - NH2 group often active - Aryl substitution needs more data Pyrimidine->R2 Influences target binding R4_R6 Positions 4 & 6 - Diaryl substitutions are key - Halogens (Br, Cl) can enhance activity - Methoxy/Fluoro groups show promise Pyrimidine->R4_R6 Modulates overall properties Anticancer Anticancer R2->Anticancer Antimicrobial Antimicrobial R2->Antimicrobial R4_R6->Anticancer R4_R6->Antimicrobial

Caption: Key structure-activity relationships for 2,4,6-trisubstituted pyrimidines.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow of the MTT assay for determining cytotoxicity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well plate, followed by the addition of a standardized microbial inoculum.

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

References

A Comparative Guide to the Cytotoxicity Assessment of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of pyrimidine derivatives, with a focus on the 2,4,6-trisubstituted class, to which 2-(4-Bromophenyl)-4,6-diphenylpyrimidine belongs. While specific experimental data on the cytotoxicity of this compound is not extensively available in current literature, this guide offers a framework for its evaluation by presenting data from structurally similar compounds and detailing the requisite experimental protocols.

The strategic modification of the pyrimidine ring has yielded numerous derivatives with potent anti-cancer properties.[1][2] These compounds exert their effects through diverse mechanisms, including the inhibition of critical cellular enzymes and interference with essential signaling pathways.[1][3][4]

Comparative Cytotoxicity of Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of representative pyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented to facilitate a direct comparison of their anti-proliferative effects.[1] This data serves as a benchmark for the potential efficacy of novel derivatives like this compound.

Compound ID/ClassStructure/DescriptionCell Line (Cancer Type)IC50 (µM)AssayReference
Compound 3b Pyrimidine DerivativePC3 (Prostate)21MTT[5]
Vinblastine Sulfate Reference DrugPC3 (Prostate)>100MTT[5]
Derivative 2a Pyrimidine DerivativeA549 (Lung)42MTT[6][7]
Derivative 2f Pyrimidine DerivativeA549 (Lung)47.5MTT[6][7]
Derivative 2d Pyrimidine DerivativeA549 (Lung)Strong cytotoxicity at 50 µMMTT[6][7]
Compound 9 Pyrimidine DerivativeHuman Breast Cancer Cells18Not Specified[8]
Compound 11 Pyrido[2,3-d]pyrimidinePC-3 (Prostate)Not specified, but induced apoptosisNot Specified[8]
Compound 4 Pyrazolo[3,4-d]pyrimidineVarious5.36-9.09Not Specified[2]
Compound 19 Dihydropyrimido[4,5-d]pyrimidineColon Cancer Cell Lines0.24-1.26 (GI50)Not Specified[8]
VB1 4,6-diphenylpyrimidine derivativeSH-SY5Y (Neuroblastoma)Non-toxic at 25 µMNot Specified[9]
VB8 4,6-diphenylpyrimidine derivativeSH-SY5Y (Neuroblastoma)Non-toxic at 25 µMNot Specified[9]
Compound 5 Oxazolo[4,5-d]pyrimidineBreast Cancer Subpanel5.10 (IC50), 0.8 (GI50)Not Specified[10]
Compound 7 5-arylethylidene-amino-2-thiopyrimidine-4-oneMDA-MB-231 (Breast)0.4MTT[11]
Compound 7 5-arylethylidene-amino-2-thiopyrimidine-4-oneHT-29 (Colorectal)0.79MTT[11]
Compound 7 5-arylethylidene-amino-2-thiopyrimidine-4-oneU-937 (Renal)1.85MTT[11]

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below. These protocols are standard methods for assessing the anti-proliferative effects of novel compounds.[1][3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Objective: To determine the IC50 value of a test compound.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test pyrimidine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control.[1]

  • Incubation: Incubate the plates for 48-72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for a period to allow formazan crystal formation.[1]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).[1]

  • Data Analysis: Calculate cell viability as a percentage of the control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[1]

Sulforhodamine B (SRB) Assay

The SRB assay is a method to evaluate the anti-proliferative effects of compounds on cancer cell lines.[3]

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of test compounds.[3]

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.[3]

  • Compound Treatment: Treat cells with various concentrations of the test pyrimidine derivatives.[3]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[3]

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells.[3]

  • Washing: Wash the plates multiple times with water to remove TCA.[3]

  • Staining: Add SRB solution to each well and incubate.[3]

  • Washing: Wash with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel pyrimidine derivative.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Cytotoxicity Assays start Start: Synthesized Pyrimidine Compound cell_culture Cell Line Culture (e.g., A549, MCF-7, PC3) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb data_acq Data Acquisition (Absorbance Measurement) mtt->data_acq srb->data_acq data_analysis Data Analysis (IC50/GI50 Calculation) data_acq->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow of a typical in vitro cytotoxicity assay.

Potential Signaling Pathway: EGFR Inhibition

Many pyrimidine derivatives have been developed as potent anti-cancer agents that target the epidermal growth factor receptor (EGFR).[2][3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[3]

G cluster_0 EGFR Signaling Pathway Inhibition ligand EGF Ligand egfr EGFR ligand->egfr Binds and Activates downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) egfr->downstream Activates pyrimidine 2-(4-Bromophenyl)-4,6- diphenylpyrimidine (Proposed Inhibitor) pyrimidine->egfr Inhibits apoptosis Apoptosis pyrimidine->apoptosis Induces proliferation Cell Proliferation, Survival, Metastasis downstream->proliferation Promotes downstream->apoptosis Inhibits

Caption: Proposed EGFR signaling pathway inhibition.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of pyrimidine derivatives are critical. This guide provides an objective comparison of common analytical methods used for this purpose, supported by experimental data and detailed protocols. The focus is on cross-validation principles to ensure the reliability and consistency of analytical results across different techniques.

Comparison of Analytical Techniques

The selection of an analytical method for pyrimidine derivatives is contingent on the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended application (e.g., routine quality control, impurity profiling, or metabolic studies). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are among the most frequently employed techniques.

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesPrimary Applications for Pyrimidine Derivatives
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1]Higher cost of instrumentation and solvents compared to some other methods.[1]Purity determination, assay for potency, stability testing, and impurity profiling.[1][2]
Gas Chromatography (GC) Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase.[1]Excellent for the analysis of volatile impurities; high separation efficiency.[1][3]Requires analytes to be volatile and thermally stable; derivatization may be necessary for non-volatile compounds.[2][4]Analysis of residual solvents and volatile impurities.[1][2]
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution.Simple, rapid, and cost-effective.[5]Less specific than chromatographic methods; potential for interference from other UV-absorbing compounds.Routine quantification of bulk drug substances and simple formulations.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.High sensitivity and specificity, allowing for the simultaneous analysis of multiple analytes in complex matrices.[6]Higher equipment and operational costs.Diagnosis of inborn errors of pyrimidine metabolism through biomarker analysis in urine.[6]

Performance Data Summary

The following table summarizes key performance parameters for different analytical methods used in the analysis of pyrimidine derivatives, based on published validation data.

ParameterHPLC MethodGC-MS MethodUV-Vis Method[5]
Linearity (R²) 0.99980.99950.997 - 0.998
Accuracy (% Recovery) 99.5% - 100.8%99.0% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.5 µg/mL (for 4,6-diethoxypyrimidine) / 145.2 µg/mL (for BT10M)
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL1.5 µg/mL (for 4,6-diethoxypyrimidine) / 440.0 µg/mL (for BT10M)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental protocols for the analysis of pyrimidine derivatives using HPLC and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method for 4,6-diethoxypyrimidine[6]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (sample diluent) to ensure no interfering peaks are present.

    • Prepare a series of standard solutions of 4,6-diethoxypyrimidine in the mobile phase at concentrations ranging from 0.5 µg/mL to 50 µg/mL.

    • Inject the standard solutions to establish a calibration curve.

    • Prepare the sample solution and inject it into the system.

    • Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometric Method for a Pyrimidine Derivative (BT10M)[5]
  • Instrumentation: A double beam UV-Vis spectrophotometer.

  • Solvent: Methanol and Acetonitrile (1:1).

  • Wavelength of Maximum Absorption (λmax): 275 nm.

  • Procedure:

    • Prepare a stock solution of the pyrimidine derivative (BT10M) in the solvent.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 50 to 150 µg/ml.

    • Measure the absorbance of each standard solution at 275 nm against a solvent blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance at 275 nm.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Visualizing Analytical Workflows

Diagrams can effectively illustrate the logical flow of processes in analytical method validation.

analytical_method_validation_workflow cluster_dev Method Development cluster_crossval Cross-Validation dev_start Define Analytical Requirements dev_select Select Analytical Technique (e.g., HPLC, GC) dev_start->dev_select dev_optim Optimize Method Parameters dev_select->dev_optim val_spec Specificity dev_optim->val_spec Proceed to Validation val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision (Repeatability & Intermediate) val_acc->val_prec val_lod Limit of Detection (LOD) val_prec->val_lod val_loq Limit of Quantitation (LOQ) val_lod->val_loq val_rob Robustness val_loq->val_rob cv_method1 Validated Method 1 (e.g., HPLC) val_rob->cv_method1 cv_method2 Validated Method 2 (e.g., UV-Vis) val_rob->cv_method2 cv_compare Compare Results on Same Samples cv_method1->cv_compare cv_method2->cv_compare cv_assess Assess Comparability & Bias cv_compare->cv_assess

Caption: A flowchart outlining the key stages of analytical method development and cross-validation.

cross_validation_logic cluster_methods Analytical Methods cluster_samples Sample Set cluster_data Data Comparison cluster_outcome Outcome hplc HPLC Analysis data_hplc Results from HPLC hplc->data_hplc gc GC Analysis data_gc Results from GC gc->data_gc uvvis UV-Vis Analysis data_uvvis Results from UV-Vis uvvis->data_uvvis samples Identical Batches of Pyrimidine Derivative samples->hplc samples->gc samples->uvvis compare Statistical Comparison (e.g., t-test, F-test) data_hplc->compare data_gc->compare data_uvvis->compare conclusion Method Comparability Established? compare->conclusion

Caption: The logical relationship in a cross-validation study of analytical methods.

References

A Comparative Guide to the Quantum Yield of Pyrimidine-Based Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient photoinitiators is crucial for advancements in photopolymerization, with applications ranging from dental materials and 3D printing to drug delivery systems. Pyrimidine derivatives have emerged as a promising class of photoinitiators due to their versatile photochemical properties. This guide provides an objective comparison of the quantum yields of various pyrimidine-based photoinitiators, supported by available experimental data, to aid in the selection of the most suitable candidates for specific research and development needs.

Quantitative Data Summary

The efficiency of a photoinitiator is fundamentally determined by its quantum yield (Φ), which represents the number of initiating radicals generated per photon absorbed. A higher quantum yield generally translates to a more efficient polymerization process. Below is a summary of the available quantum yield data for several pyrimidine-based compounds. It is important to note that the type of quantum yield measured (e.g., fluorescence, intersystem crossing, or product formation) can provide different insights into the photophysical and photochemical processes.

CompoundType of Quantum Yield (Φ)ValueExcitation Wavelength (nm)Reference
4-ThiouracilTriplet Population (ΦISC)0.90 ± 0.15Not Specified[1]
2-ThiouracilTriplet Population (ΦISC)0.75 ± 0.20Not Specified[1]
2-Hydroxy-2-methyl-1-pyridin-3-yl-propan-1-oneTriplet Formation (ΦT)0.10Not Specified[1]
2-Hydroxy-2-methyl-1-phenylpropan-1-one (Benzoyl analogue)Triplet Formation (ΦT)0.25Not Specified[1]
2-Hydroxy-2-methyl-1-pyridin-3-yl-propan-1-onePhotodegradation (ΦD)0.6Not Specified[1]
2-Hydroxy-2-methyl-1-phenylpropan-1-one (Benzoyl analogue)Photodegradation (ΦD)0.6Not Specified[1]
Uracil[2+2] Photocycloaddition Product~0.91%Not Specified
Thymine[2+2] Photocycloaddition Product~0.41%Not Specified
Thymine dinucleotide (TpT)CPD Formation from Triplet State4 ± 0.2%Not Specified[2]
5-(2-(Dimethylamino)-6-methoxypyrimidin-4-yl)-furan-2-carbaldehydeFluorescence (Φf)~27%385/397[3]
4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidineFluorescence (Φf)6%Not Specified

Note: The quantum yield of photoinitiation, specifically the generation of radicals that initiate polymerization, is the most direct measure of a photoinitiator's efficiency. While data on triplet population and photodegradation can be indicative, they are not direct equivalents. The limited availability of direct photoinitiation quantum yields for a broad range of pyrimidine-based compounds in the literature highlights an area for future research.

Reaction Mechanisms of Pyrimidine-Based Photoinitiators

Pyrimidine-based photoinitiators, particularly those with a carbonyl group, can undergo photoinitiation through mechanisms analogous to the well-established Norrish Type I and Type II reactions.

G General Photoinitiation Mechanisms cluster_0 cluster_1 cluster_2 PI_ground Pyrimidine Photoinitiator (S0) PI_excited_singlet Excited Singlet State (S1) PI_ground->PI_excited_singlet hν (UV/Vis light) PI_excited_triplet Excited Triplet State (T1) PI_excited_singlet->PI_excited_triplet Radicals_I Radical Pair (R1• + R2•) PI_excited_triplet->Radicals_I Radicals_II Biradical PI_excited_triplet->Radicals_II Hydrogen_Donor Hydrogen Donor (e.g., Amine) Monomer Monomer Radicals_I->Monomer Initiation Radicals_II->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation TypeI_label Norrish Type I (α-cleavage) TypeII_label Norrish Type II (H-abstraction) ISC_label Intersystem Crossing (ISC)

Caption: Photoinitiation pathways for pyrimidine-based compounds.

Upon absorption of light, the photoinitiator is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). From the triplet state, two primary pathways can lead to the generation of initiating radicals:

  • Norrish Type I (α-cleavage): The excited photoinitiator undergoes homolytic cleavage of the bond adjacent to the carbonyl group, directly forming two radical species.

  • Norrish Type II (Hydrogen Abstraction): The excited photoinitiator abstracts a hydrogen atom from a suitable donor molecule (often a co-initiator like an amine), generating a radical from the photoinitiator and another from the hydrogen donor.

The efficiency of these processes is influenced by the molecular structure of the pyrimidine derivative and the presence of co-initiators.

Experimental Protocol for Quantum Yield Determination

The determination of the quantum yield of a photoinitiator is a critical step in evaluating its performance. A common and reliable method is chemical actinometry, which involves comparing the rate of a photochemical reaction of the sample to that of a well-characterized chemical actinometer with a known quantum yield.

G Workflow for Quantum Yield Determination Start Start Prepare_Solutions Prepare solutions of photoinitiator and actinometer Start->Prepare_Solutions Measure_Absorbance Measure initial absorbance of both solutions at λ_ex Prepare_Solutions->Measure_Absorbance Irradiate_Actinometer Irradiate actinometer solution for a defined time (t) Measure_Absorbance->Irradiate_Actinometer Irradiate_Sample Irradiate photoinitiator solution under identical conditions Measure_Absorbance->Irradiate_Sample Analyze_Actinometer Analyze photochemical change in actinometer (e.g., UV-Vis) Irradiate_Actinometer->Analyze_Actinometer Calculate_Flux Calculate incident photon flux (I₀) Analyze_Actinometer->Calculate_Flux Calculate_QY Calculate Quantum Yield (Φ) Calculate_Flux->Calculate_QY Analyze_Sample Monitor disappearance of photoinitiator (e.g., HPLC, UV-Vis) Irradiate_Sample->Analyze_Sample Calculate_Rate Determine the rate of photoinitiator consumption Analyze_Sample->Calculate_Rate Calculate_Rate->Calculate_QY End End Calculate_QY->End

Caption: Experimental workflow for quantum yield determination.

Detailed Methodologies:

  • Preparation of Solutions: Prepare solutions of the pyrimidine-based photoinitiator and a chemical actinometer (e.g., potassium ferrioxalate) in a suitable solvent. The concentrations should be adjusted to ensure similar absorbance at the chosen irradiation wavelength.

  • Absorbance Measurement: Measure the UV-Vis absorbance spectra of both the photoinitiator and actinometer solutions to determine their initial absorbance at the irradiation wavelength.

  • Irradiation of Actinometer: Irradiate the actinometer solution with a monochromatic light source of known wavelength for a specific period.

  • Analysis of Actinometer: After irradiation, analyze the change in the actinometer solution. For potassium ferrioxalate, this involves a colorimetric analysis to determine the amount of Fe²⁺ produced.

  • Calculation of Photon Flux: Using the known quantum yield of the actinometer and the measured photochemical change, calculate the incident photon flux (I₀) of the light source.

  • Irradiation of Photoinitiator: Irradiate the photoinitiator solution under the exact same experimental conditions (light source, geometry, irradiation time) as the actinometer.

  • Analysis of Photoinitiator: Monitor the consumption of the photoinitiator over time using techniques such as HPLC or UV-Vis spectroscopy.

  • Calculation of Quantum Yield: The quantum yield of the photoinitiator is then calculated using the rate of its disappearance, the incident photon flux, and the fraction of light absorbed by the photoinitiator.

Conclusion

This guide provides a comparative overview of the quantum yields of pyrimidine-based photoinitiators based on currently available data. While a comprehensive dataset for direct comparison of photoinitiation quantum yields is not yet available in the public domain, the provided information on fluorescence, intersystem crossing, and photodegradation quantum yields offers valuable insights into the photophysical behavior of these compounds. The detailed experimental protocol for quantum yield determination and the elucidation of the general reaction mechanisms serve as a practical resource for researchers in the field. Further systematic studies are warranted to expand the quantitative data on the photoinitiation efficiency of this promising class of photoinitiators, which will undoubtedly accelerate their application in various fields of science and technology.

References

Brominated Phenylpyrimidines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous inhibitors targeting a wide array of enzymes, particularly kinases. The introduction of a bromine atom to this privileged structure can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comparative analysis of brominated phenylpyrimidine compounds, summarizing their structure-activity relationships (SAR) against various biological targets, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of several brominated phenylpyrimidine derivatives and their analogs, highlighting the impact of bromine substitution on their inhibitory potency.

Compound IDTargetR1R2 (Phenyl Ring Substitution)R3Biological Activity (IC₅₀/MIC)Cell Line/EnzymeReference
11g BTK-NH-phenyl-CO-NH-3-CH₃-phenylHH82.76% inhibition @ 100 nMBTK Enzyme[1]
3.66 µMHL60[1]
6.98 µMRaji[1]
5.39 µMRamos[1]
Ibrutinib BTKAcrylamidePhenoxyH99.4% inhibition @ 100 nMBTK Enzyme[1]
C6 CYP51Imidazole2,4-difluorophenyl-CH(OH)CH(CH₃)₂0.25-1 µg/mLCandida species[2]
5c Bcr/Abl-NH-(2-methyl-3-chlorophenyl)H5-BrPotent InhibitionK562[3]
5e Bcr/Abl-NH-(3-trifluoromethylphenyl)H5-BrPotent InhibitionK562[3]
9e Bcr/Abl-S-(2,4-dichlorophenyl)H5-BrPotent InhibitionK562[3]
9f Bcr/Abl-S-(2,5-dichlorophenyl)H5-BrPotent InhibitionK562[3]
Dasatinib Bcr/Abl---Potent InhibitionK562[3]

Key Structure-Activity Relationship Insights

The data reveals several key trends regarding the impact of bromine substitution on the activity of phenylpyrimidine compounds:

  • Kinase Inhibition: In the context of tyrosine kinase inhibitors, such as those targeting BTK and Bcr/Abl, the presence and position of a bromine atom on the pyrimidine or phenyl ring can be critical for potency. For instance, in a series of 5-bromo-pyrimidine derivatives, compounds with specific substituted aniline or thioether moieties at other positions demonstrated potent Bcr/Abl kinase inhibition.[3] The electron-withdrawing nature of bromine can influence the electron density of the pyrimidine ring and contribute to key interactions within the ATP-binding pocket of kinases, such as halogen bonding.[4]

  • Antifungal Activity: For antifungal agents targeting CYP51, the introduction of a bromine atom to the phenyl ring, in combination with other optimal hydrophobic groups, resulted in high activity.[2] Specifically, compound C6 , a 2-phenylpyrimidine derivative, exhibited excellent antifungal activity against various Candida species. The study highlighted that the highest activity was observed with bromine substitution compared to iodine.[2]

  • Hydrophobicity and Physicochemical Properties: The incorporation of a bromine atom generally increases the hydrophobicity of a compound.[5] This can enhance membrane permeability and improve interactions with hydrophobic pockets in target proteins, but may also affect solubility and metabolic stability.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

ADP-Glo™ Kinase Assay (for BTK and Bcr/Abl)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: A reaction mixture is prepared containing the kinase (e.g., BTK or Bcr/Abl), the substrate (e.g., a suitable peptide or protein), ATP, and the test compound (brominated phenylpyrimidine derivative or control).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP into ATP and introduce a luciferase/luciferin system to produce a luminescent signal proportional to the ADP concentration.

  • Signal Measurement: The luminescence is measured using a plate reader. The inhibitory effect of the test compound is calculated by comparing the signal from the wells containing the inhibitor to the control wells.[1][3]

MTT Cell Proliferation Assay (for Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., K562, HL60, Raji, Ramos) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the brominated phenylpyrimidine compounds or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals (a product of MTT reduction by viable cells) are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1][3]

Antifungal Susceptibility Testing (CLSI M27-A3)

This method is used to determine the minimum inhibitory concentration (MIC) of antifungal agents.

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

  • Drug Dilution: Serial dilutions of the test compounds (brominated phenylpyrimidine derivatives) and a reference drug (e.g., fluconazole) are prepared in microtiter plates.

  • Inoculation: The fungal inoculum is added to each well of the microtiter plates.

  • Incubation: The plates are incubated under appropriate conditions for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the control.[2]

Visualizing Biological Pathways and Experimental Workflows

To better understand the context of the structure-activity relationships, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation Brominated_Phenylpyrimidine Brominated Phenylpyrimidine Inhibitor (e.g., 11g) Brominated_Phenylpyrimidine->BTK Inhibition Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: BTK Signaling Pathway Inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 SAR Analysis Compound_Synthesis Compound Synthesis (Brominated Phenylpyrimidines) Enzyme_Assay Enzymatic Assay (e.g., ADP-Glo for Kinase) Compound_Synthesis->Enzyme_Assay Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture Determine_IC50 Determine IC₅₀ Enzyme_Assay->Determine_IC50 SAR Structure-Activity Relationship Analysis Determine_IC50->SAR Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Determine_GI50 Determine GI₅₀ Proliferation_Assay->Determine_GI50 Determine_GI50->SAR

Caption: Kinase Inhibitor Screening Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data for the isomer 4-(4-bromophenyl)-2,6-diphenylpyrimidine, this class of compound is anticipated to cause skin and eye irritation.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Operations should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Summary of Hazard Information (for isomer 4-(4-bromophenyl)-2,6-diphenylpyrimidine):

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin irritation, Cat 2P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1]
Causes serious eye irritationEye irritation, Cat 2P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Step-by-Step Disposal Protocol

The disposal of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Pure this compound and any solutions or materials grossly contaminated with it must be collected in a dedicated hazardous waste container.

  • Avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed to prevent potentially dangerous reactions.

2. Container Selection and Labeling:

  • Use a sealable, airtight, and chemically compatible waste container.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

3. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[2]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.

  • Collect the absorbed material and place it in the designated hazardous waste container.

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[3]

  • Provide them with the complete chemical name and all available safety information.

6. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After proper rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste, or recycled if appropriate.

Disposal Workflow

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_final_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Waste: Collect pure compound and contaminated materials separately A->C B Work in a Ventilated Area (Fume Hood) B->C D Use Labeled, Compatible Hazardous Waste Container C->D H Handle Empty Containers: Triple rinse and collect rinsate C->H E Store Securely in a Designated Waste Accumulation Area D->E F Contact Institutional EHS or Licensed Disposal Company E->F G Arrange for Waste Pickup F->G H->F

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-(4-Bromophenyl)-4,6-diphenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of 2-(4-Bromophenyl)-4,6-diphenylpyrimidine (CAS No. 457613-56-8). The following procedures are based on the available Safety Data Sheet (SDS) and general principles for handling similar brominated aromatic compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper environmental management.

Hazard Identification and Classification

This compound is classified as a substance that causes skin and eye irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard StatementGHS Classification
Causes skin irritationSkin irritation, Category 2
Causes serious eye irritationEye irritation, Category 2

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound.[1]

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][4]Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face.[4]
Hand Protection Nitrile gloves. It is recommended to double-glove for added protection. Regularly inspect gloves for any signs of degradation or puncture.[4]Provides a barrier against skin contact.
Respiratory Protection For weighing and handling the solid, a NIOSH-approved N95 dust mask is recommended. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3][5]Minimizes inhalation of the powdered compound. All handling should be performed in a certified chemical fume hood.[5][6]
Body Protection A chemical-resistant lab coat or apron worn over a standard lab coat.[5]Protects personal clothing from contamination.

Experimental Workflow and Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials and Reagents prep_setup->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Figure 1. Workflow for handling this compound.

Step-by-Step Handling Protocol

1. Pre-Handling and Storage:

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Store the container of this compound tightly closed in a dry, cool, and well-ventilated area.[4] Storage at room temperature is indicated.

  • Keep the compound away from incompatible materials such as strong oxidizing agents.[4]

2. Engineering Controls and Personal Protective Equipment (PPE):

  • All handling of this compound, including weighing and preparing solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Before starting work, don the appropriate PPE as outlined in the table above.

  • Gloves must be inspected for integrity prior to use.[4]

3. Handling the Solid Compound:

  • Handle the solid carefully to avoid the formation of dust.[6]

  • Avoid contact with skin and eyes and do not breathe in the dust.

  • Weigh the necessary amount of the compound in the chemical fume hood.

4. Preparing Solutions:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure that all containers are clearly labeled.

5. Running Reactions:

  • Conduct all reactions within the chemical fume hood.

  • Monitor the reaction for any unexpected changes.

Spill and Emergency Plan

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[4]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water.[4]

    • Dispose of all cleanup materials as hazardous waste.[4]

  • Major Spills:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's emergency response team.[4]

Disposal Plan

  • All waste materials, including contaminated PPE, absorbent materials from spills, and excess reagents, must be disposed of as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant.

  • For brominated compounds, neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can be a method to convert them into less harmful bromide ions before disposal, but this should be done in accordance with institutional and local regulations.[7] Always consult with your institution's environmental health and safety department for specific disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.